4,5-Dimethylisoxazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPANVNSDJSUFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161207 | |
| Record name | 4,5-Dimethylisoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13999-39-8 | |
| Record name | 4,5-Dimethyl-3-isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13999-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethylisoxazol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013999398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethylisoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylisoxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylisoxazol-3-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, intended to support researchers and scientists in its effective utilization. The compound is primarily recognized as a key intermediate in the synthesis of various therapeutic agents, including selective endothelin receptor antagonists.[1]
Core Chemical Properties
This compound, also known by synonyms such as 3-Amino-4,5-dimethylisoxazole and 4,5-dimethyl-1,2-oxazol-3-amine, possesses a unique set of physicochemical properties that are critical for its handling, reaction optimization, and application in multi-step syntheses.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13999-39-8 | [2] |
| Molecular Formula | C₅H₈N₂O | [2][3] |
| Molecular Weight | 112.13 g/mol | [2] |
| Appearance | White to off-white or beige crystalline powder | [2] |
| Melting Point | 115-117 °C | [2] |
| Boiling Point (Predicted) | 250.0 ± 35.0 °C | [2] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether. | [2] |
| InChI Key | VPANVNSDJSUFEF-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C)ON=C1N |
Synthesis Protocol
A practical and scalable synthesis of this compound has been developed, proceeding from readily available starting materials. The following protocol is adapted from a peer-reviewed publication and offers a reliable method for laboratory-scale production.
Experimental Protocol: Synthesis from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
This synthesis involves the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid.
Materials:
-
2-Methyl-2-butenenitrile
-
Acetohydroxamic acid
-
Sodium methoxide
-
Methanol
-
Dichloromethane
-
Hydrochloric acid
-
Sodium bicarbonate
-
Brine
-
Magnesium sulfate
Procedure:
-
Reaction Setup: A solution of acetohydroxamic acid in methanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled in an ice bath.
-
Addition of Sodium Methoxide: A solution of sodium methoxide in methanol is added dropwise to the cooled acetohydroxamic acid solution.
-
Addition of 2-Methyl-2-butenenitrile: 2-Methyl-2-butenenitrile is then added to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched by the addition of water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Diagram 1: Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed experimental protocols for NMR analysis of this specific compound are not widely published, standard procedures for ¹H and ¹³C NMR spectroscopy are applicable.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the two methyl groups and the amine protons. The chemical shifts and coupling patterns will be characteristic of the isoxazole ring structure. A typical spectrum would be acquired on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the two methyl carbons, the two isoxazole ring carbons, and the carbon of the C-NH₂ group.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.
-
Typical Protocol: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Key characteristic peaks would include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the methyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the isoxazole ring (in the fingerprint region, typically 1400-1650 cm⁻¹).
Biological Significance and Applications
Currently, there is no significant body of research indicating direct biological activity or involvement in specific signaling pathways for this compound itself. Its primary importance lies in its role as a versatile synthetic intermediate.
References
An In-depth Technical Guide to 4,5-Dimethylisoxazol-3-amine (CAS: 13999-39-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylisoxazol-3-amine, with the CAS number 13999-39-8, is a heterocyclic amine that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its isoxazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂O | |
| Molecular Weight | 112.13 g/mol | |
| Melting Point | 115-117 °C | [1][2][3] |
| Boiling Point (Predicted) | 250.0 ± 35.0 °C | [1][2][3] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether.[2] | [2] |
| pKa (Predicted) | 2.26 ± 0.10 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| Mass Spectrometry | Molecular Ion (m/z): 112.[4][5] |
| Infrared (IR) Spectroscopy | Available data can be found in comprehensive spectral databases.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR data are available in various chemical databases for structural confirmation.[4][6] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are detailed below.
Experimental Protocol 1: From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
This method provides a practical and regioselective synthesis of this compound, avoiding the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[7]
Workflow:
Figure 1: Synthesis of this compound.
Materials:
-
2-Methyl-2-butenenitrile
-
Acetohydroxamic acid
-
Sodium methoxide solution (25 wt % in methanol)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
A solution of acetohydroxamic acid in methanol is prepared in a reaction vessel.
-
The solution is cooled to 0 °C.
-
Sodium methoxide solution is added dropwise to the cooled solution.
-
A solution of 2-methyl-2-butenenitrile in methanol is then added to the reaction mixture.
-
The mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of water.
-
The pH of the mixture is adjusted to ~7 with hydrochloric acid.
-
The product is extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol 2: From Butene-2 and Nitrosyl Chloride
This patented method describes a process for preparing 5-amino-3,4-disubstituted isoxazoles, including this compound, from readily available starting materials.[8]
Workflow:
Figure 2: Synthesis via nitrosochloride adduct.
Materials:
-
trans-Butene-2
-
Nitrosyl chloride
-
Methylene chloride
-
Sodium cyanide
-
Methanol
Procedure:
-
trans-Butene-2 is dissolved in methylene chloride and cooled to a low temperature (e.g., -15 °C).
-
Gaseous nitrosyl chloride is introduced into the reaction mixture while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred for a period to form the nitrosochloride addition product.
-
The crude addition product is then reacted with sodium cyanide in methanol.
-
The reaction mixture is refluxed for a short period.
-
After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The resulting solid residue is crystallized from water to give this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds.
Synthesis of Selective Endothelin A (ETA) Receptor Antagonists
This compound is notably used in the preparation of potent and selective ETA receptor antagonists. One such example is the synthesis of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940).[9]
Experimental Protocol: General Sulfonamide Formation
The synthesis of such antagonists typically involves the reaction of this compound with a sulfonyl chloride derivative.
Workflow:
Figure 3: General synthesis of sulfonamide derivatives.
Materials:
-
This compound
-
Appropriate sulfonyl chloride (e.g., 2'-[(N,3,3-trimethylbutanamido)methyl]-4-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonyl chloride)
-
Anhydrous pyridine or another suitable base
-
Anhydrous dichloromethane or other suitable solvent
Procedure:
-
This compound is dissolved in anhydrous pyridine under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
A solution of the sulfonyl chloride derivative in anhydrous dichloromethane is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with dilute acid (e.g., 1N HCl) to remove pyridine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired sulfonamide.
Precursor for Other Biologically Active Molecules
This compound also serves as a precursor for the synthesis of other compounds with potential biological activities, including:
-
Antifungal agents [2]
-
Insecticides [2]
-
Sulfisoxazole and its derivatives : This compound is a precursor to the sulfonamide antibiotic sulfisoxazole.[8][10]
Biological Context: Endothelin Receptor Signaling Pathway
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. ETA receptor antagonists, synthesized using this compound, block the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor.[11][12][13][14][15]
Figure 4: Simplified Endothelin A Receptor Signaling Pathway.
The binding of ET-1 to the ETA receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction, while DAG activates protein kinase C (PKC), which is involved in cell proliferation. ETA receptor antagonists competitively block the binding of ET-1 to its receptor, thereby inhibiting these downstream signaling events.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This is a summary of hazard information. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a versatile and important building block in modern drug discovery. Its utility in the synthesis of potent ETA receptor antagonists highlights its significance in the development of new therapeutics. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application in the creation of complex, biologically active molecules. As research in medicinal chemistry continues to evolve, the demand for such key intermediates is likely to grow, further solidifying the importance of this compound in the field.
References
- 1. echemi.com [echemi.com]
- 2. 3-Amino-4,5-dimethylisoxazole 13999-39-8 [mingyuanchemical.com]
- 3. 3-Amino-4,5-dimethylisoxazole - Protheragen [protheragen.ai]
- 4. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-3,4-dimethyl-isoxazole [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 9. EP0996618B1 - Endothelin antagonists: n- 2'- (4,5-dimethyl-3-isoxazolyl) amino]sulfonyl]-4-(2-oxazolyl) 1,1'-biphenyl]-2-yl]methyl] -n,3,3-trimethylbutanamide and n-(4,5-dimethyl-3-isoxazolyl) -2'- (3,3-dimethyl-2-oxo-1-pyrrolidinyl) methyl] -4'-(2-oxazolyl) 1,1'-biphenyl]-2-sulfonamide and salts thereof - Google Patents [patents.google.com]
- 10. Sulfisoxazole [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Dimethylisoxazol-3-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4,5-dimethylisoxazol-3-amine. This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research.
Molecular Structure and Chemical Properties
This compound, with the CAS number 13999-39-8, is a substituted isoxazole. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. In this specific derivative, the ring is substituted with two methyl groups at positions 4 and 5, and an amine group at position 3.
The molecular structure is confirmed by its chemical formula, C5H8N2O, and its canonical SMILES representation: CC1=C(ON=C1N)C.[1][2] It is typically a white to off-white or beige crystalline solid.[3][4]
Below is a diagram representing the molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H8N2O | [1][5][6] |
| Molecular Weight | 112.13 g/mol | [1][5][6] |
| Appearance | White to off-white/beige crystalline powder | [3][4] |
| Melting Point | 115-117 °C | [3][4] |
| Boiling Point (Predicted) | 250.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [3] |
| CAS Number | 13999-39-8 | [1] |
| InChI | 1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7) | [5] |
| SMILES | CC1=C(ON=C1N)C | [1] |
Spectroscopic Data
While detailed spectra are available in chemical databases, a summary of key spectroscopic information is provided below.
Mass Spectrometry
The mass spectrum of the isomeric compound, 5-amino-3,4-dimethylisoxazole, shows a molecular ion peak (M+) at an m/z of 112, corresponding to the molecular weight of the compound.[7] The fragmentation pattern would involve characteristic losses from the isoxazole ring and its substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of the isomeric 5-amino-3,4-dimethylisoxazole has been recorded.[7] Key vibrational bands expected for this compound would include N-H stretching vibrations for the primary amine, C-H stretching for the methyl groups, C=N and C=C stretching vibrations within the isoxazole ring, and N-O and C-O stretching frequencies.
| Spectroscopic Data | Observation |
| Mass (m/z) | Molecular ion at 112 (for isomer)[7] |
| ¹H NMR | Expected signals for two methyl groups and an amine group. |
| ¹³C NMR | Expected signals for two methyl carbons and three isoxazole ring carbons. |
| IR (cm⁻¹) | Expected N-H, C-H, C=N, C=C, N-O, and C-O stretching bands. |
Experimental Protocols: Synthesis
A practical and operationally simple synthesis of this compound has been reported, which avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[8] The key features of this method are the use of technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, which serves as an N-protected hydroxylamine equivalent.[8]
A general workflow for a common synthesis approach is outlined below.
While the full detailed experimental protocol from the primary literature is not provided here, the synthesis generally involves the base-mediated reaction of the nitrile and the hydroxamic acid followed by cyclization to form the isoxazole ring. This method is advantageous as it provides the desired regioisomer in good yield.[8]
Biological Activity and Applications
Currently, there is no significant body of research indicating direct biological targets or modulation of specific signaling pathways by this compound itself. Its primary role in the life sciences is that of a key synthetic intermediate.
Role as a Synthetic Intermediate
This compound is a precursor for a variety of biologically active compounds.[6][9] It is utilized in the synthesis of pharmaceuticals, including antibacterial and antiviral drugs, as well as selective endothelin receptor antagonists.[6][9] In the agrochemical industry, it serves as a building block for the preparation of certain pesticides, such as herbicides and fungicides.[9]
The diagram below illustrates the relationship between this compound and its application in the development of more complex, biologically active molecules.
Conclusion
This compound is a well-characterized chemical entity with a defined molecular structure and known physicochemical properties. While it does not appear to have direct biological activity that has been extensively studied, its significance lies in its role as a versatile and important intermediate in the synthesis of a range of pharmaceutical and agrochemical products. The availability of practical and regioselective synthetic routes enhances its utility for researchers and professionals in drug discovery and development. Future research may explore the potential for this core structure to be incorporated into novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. 13999-39-8 | 3-Amino-4,5-dimethylisoxazole | Amines | Ambeed.com [ambeed.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 3-Amino-4,5-dimethylisoxazole | CymitQuimica [cymitquimica.com]
- 6. 3-Amino-4,5-dimethylisoxazole | 13999-39-8 [chemicalbook.com]
- 7. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jecibiochem.com [jecibiochem.com]
Synthesis of 4,5-Dimethylisoxazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for 4,5-dimethylisoxazol-3-amine, a key intermediate in the development of various biologically active compounds, including selective ETA receptor antagonists.[1] The document details a practical and high-yield synthetic route, summarizes alternative approaches, and presents available quantitative data for comparison.
Core Synthesis Pathway: From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
A robust and scalable synthesis of this compound involves the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid. This method is notable for its operational simplicity and regioselectivity, providing the desired product free from the isomeric 5-amino-3,4-dimethylisoxazole.[2][3] A significant overall yield of 62% has been reported for this multi-mole scale synthesis.[2][3]
A key feature of this process is the initial treatment of technical-grade 2-methyl-2-butenenitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure the purity of the starting material.[2][3] Acetohydroxamic acid serves as an N-protected hydroxylamine equivalent in this reaction.[2][3]
Experimental Protocol
While a complete, step-by-step protocol is not fully detailed in the available literature, the key steps involve:
-
Purification of 2-Methyl-2-butenenitrile: Technical-grade 2-methyl-2-butenenitrile is treated with DBU to achieve a starting material of acceptable purity.[2][3]
-
Reaction with Acetohydroxamic Acid: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid.[2][3]
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by trituration.[3]
Alternative Synthesis Pathways
Several other synthetic routes to this compound have been reported, primarily involving the functionalization of a pre-formed isoxazole core.
-
From 4,5-Dimethylisoxazole: One of the earlier routes involves the condensation of an isoxazolium salt, derived from 4,5-dimethylisoxazole, with hydroxylamine. This is followed by a two-step oxidation-hydrolysis sequence to remove an N-methyl substituent. A variation of this route utilizes a tert-butylamino derivative which can be dealkylated with strong acid. However, this variation can produce the isomeric 3,4-dimethyl-5-(tert-butylamino)isoxazole as a byproduct.[3]
-
From 3-Amino-5-methylisoxazole: Another approach involves the metalation and subsequent methylation of BOC-protected 3-amino-5-methylisoxazole. This method avoids the formation of the regioisomeric 5-aminoisoxazole.[3]
-
From α,β-Dihalogenated Nitriles: A general process for preparing 3-aminoisoxazoles involves reacting α,β-dihalogenated nitriles with hydroxylamine or its N-substituted derivatives in an alkaline medium.[4]
Quantitative Data
The following table summarizes the available quantitative data for the primary synthesis pathway of this compound.
| Synthesis Pathway | Starting Materials | Reagents | Overall Yield | Purity/Notes |
| Cyclization of a Nitrile with a Hydroxylamine Equivalent | 2-Methyl-2-butenenitrile, Acetohydroxamic acid | DBU | 62% | Free of isomeric 5-amino-3,4-dimethylisoxazole.[2][3] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Primary synthesis of this compound.
Caption: Alternative syntheses from a preformed isoxazole core.
References
starting materials for 4,5-Dimethylisoxazol-3-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthetic routes for preparing 4,5-Dimethylisoxazol-3-amine, a key intermediate in pharmaceutical research and development. The primary focus is on the most practical and high-yield synthetic pathway, with alternative methods presented for comparative purposes.
Primary Synthetic Route: From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
The most efficient and regioselective synthesis of this compound proceeds from readily available starting materials: technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid. This method is advantageous due to its high overall yield and the avoidance of isomeric impurities, such as 5-amino-3,4-dimethylisoxazole.[1] The overall yield for this process is reported to be 62%.[1]
Reaction Pathway
The synthesis involves a three-step one-pot process:
-
Isomerization: Treatment of a mixture of (Z)- and (E)-2-methyl-2-butenenitrile with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to enrich the (E)-isomer.
-
Bromination: Addition of bromine to the double bond of 2-methyl-2-butenenitrile to form the intermediate 2,3-dibromo-2-methylbutanenitrile.
-
Cyclization: Reaction of the dibromo intermediate with acetohydroxamic acid in the presence of a strong base (sodium methoxide) to yield this compound.
Quantitative Data
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (molar) | Amount (mass/volume) | Role |
| 2-Methyl-2-butenenitrile | 81.12 | 1.98 mol | 169 g | Starting Material |
| Dichloromethane (DCM) | 84.93 | - | 530 mL | Solvent |
| DBU | 152.24 | 11 mmol | 1.6 g | Catalyst |
| Bromine | 159.81 | 1.94 mol | 101 mL (313 g) | Reagent |
| Acetohydroxamic Acid | 75.07 | 1.68 mol | 126 g | Reagent |
| Methanol | 32.04 | - | 400 mL | Solvent |
| Sodium Methoxide (25% in MeOH) | 54.02 | 3.9 mol | 840 g | Base |
Experimental Protocol
Step 1: Isomerization and Bromination
-
Charge a 1 L round-bottom flask with technical-grade 2-methyl-2-butenenitrile (169 g, 1.98 mol) and dichloromethane (530 mL).
-
Cool the solution to 7°C in an ice bath under a nitrogen atmosphere.
-
Add DBU (1.6 g, 11 mmol) to the stirred solution.
-
Slowly add bromine (101 mL, 1.94 mol) dropwise over 90 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 100 mL of 20% (w/v) aqueous sodium bisulfite solution.
Step 2: Cyclization
-
In a separate 5 L three-neck round-bottom flask, combine the crude 2,3-dibromo-2-methylbutanenitrile from the previous step with methanol (400 mL).
-
Add solid acetohydroxamic acid (126 g, 1.68 mol) to the mixture.
-
Add a 25 wt % solution of sodium methoxide in methanol (840 g, 3.9 mol) dropwise over 2 hours. The temperature of the reaction mixture will rise to reflux (~65°C).
-
After the addition is complete, maintain the reflux for an additional 16 hours.
Step 3: Work-up and Isolation
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by crystallization to afford this compound as a solid.
Alternative Synthetic Routes
Several other synthetic strategies for this compound have been reported, primarily involving the functionalization of a pre-formed isoxazole ring. These methods are generally less direct and may suffer from lower yields or the formation of isomeric byproducts.
Hoffmann-La Roche Route
This approach involves the construction of the 3-amino-isoxazole ring from a substituted nitrile. One variation of this method starts with the bromination of crotonic acid nitrile to form α,β-dibromo-butyric acid nitrile, which is then cyclized with N-carbamoyl-hydroxylamine (hydroxyurea) in an alkaline medium.[2]
Shionogi Route
Workers at Shionogi developed a synthesis that involves the metalation and subsequent methylation of a protected 3-amino-5-methylisoxazole. This method offers good regioselectivity, as the substitution pattern is controlled by the starting material.
Conclusion
For the large-scale, regioselective synthesis of this compound, the route commencing from 2-methyl-2-butenenitrile and acetohydroxamic acid is demonstrably superior. It offers a high-yield, operationally simple, and cost-effective pathway to this valuable pharmaceutical intermediate. While alternative routes exist, they often present challenges in terms of starting material availability, reaction complexity, and control of isomer formation. The detailed protocol provided herein for the primary synthetic route should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
In-Depth Technical Guide: Spectroscopic Data of 4,5-Dimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylisoxazol-3-amine (CAS No. 13999-39-8). The information presented herein is essential for the unambiguous identification, characterization, and quality control of this important synthetic intermediate.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This information has been compiled from reliable chemical analysis sources and is presented for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Frequency | 400 MHz |
| Chemical Shift (δ) ppm | Multiplicity |
| 1.85 | s |
| 2.15 | s |
| 4.10 | br s |
| ¹³C NMR | |
| Nucleus | ¹³C |
| Solvent | CDCl₃ |
| Frequency | 100 MHz |
| Chemical Shift (δ) ppm | Assignment |
| 6.9 | C4-CH₃ |
| 10.9 | C5-CH₃ |
| 100.1 | C4 |
| 156.9 | C5 |
| 160.2 | C3 |
Infrared (IR) Spectroscopy
| Technique | Attenuated Total Reflectance (ATR) |
| Wavenumber (cm⁻¹) | Intensity |
| 3410 | Strong, Sharp |
| 3320 | Strong, Sharp |
| 2920 | Medium |
| 1645 | Strong |
| 1575 | Strong |
| 1440 | Medium |
Mass Spectrometry (MS)
| Technique | Electron Ionization (EI) |
| m/z | Relative Intensity (%) |
| 112 | 100 |
| 97 | 40 |
| 82 | 25 |
| 69 | 30 |
| 43 | 55 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
A practical synthesis of this compound can be achieved from 2-methyl-2-butenenitrile and acetohydroxamic acid. This method provides the target compound in good yield and free from isomeric impurities.
Procedure:
-
Preparation of the Starting Material: Technical-grade 2-methyl-2-butenenitrile is treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to provide a starting material of acceptable purity.
-
Cycloaddition Reaction: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid, which serves as an N-protected hydroxylamine equivalent.
-
Workup and Purification: The reaction mixture is subjected to an appropriate workup procedure, followed by purification, typically by crystallization or chromatography, to yield pure this compound.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Instrument: Bruker Avance 400 or equivalent spectrometer.
-
¹H NMR:
-
Frequency: 400 MHz
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
IR Spectroscopy
Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Parameters:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal ATR accessory.
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
Mass Spectrometry
Sample Preparation: A dilute solution of this compound was prepared in methanol. The sample was introduced into the mass spectrometer via direct infusion.
Instrumentation and Parameters:
-
Instrument: Agilent GC/MSD system or equivalent.
-
Ionization mode: Electron Ionization (EI)
-
Ionization energy: 70 eV
-
Mass range: m/z 40-200
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Characterization Workflow.
This guide provides a foundational set of spectroscopic data and experimental protocols for this compound. Researchers and professionals in drug development can utilize this information for compound verification, quality assessment, and as a basis for further analytical method development.
Navigating the Physicochemical Landscape of 4,5-Dimethylisoxazol-3-amine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 4,5-Dimethylisoxazol-3-amine, a key intermediate in pharmaceutical synthesis.[1][2][3][4] Aimed at researchers, scientists, and drug development professionals, this document outlines the known physicochemical properties of this compound and provides detailed experimental protocols for its assessment. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds and established methodologies to provide a robust framework for its handling and development.
Core Physicochemical Properties
This compound (CAS No: 13999-39-8) is a white crystalline solid with a molecular weight of 112.13 g/mol .[1][5][6] Its isoxazole core is a feature of various biologically active compounds, highlighting its significance in medicinal chemistry.[3][4]
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a range of solvents is not extensively documented. However, qualitative assessments indicate that it is insoluble in water but soluble in organic solvents such as ethanol and ether.[1] For drug development purposes, a more precise understanding of its solubility is crucial. The following table summarizes the available information.
| Solvent | Temperature (°C) | Solubility |
| Water | Not Specified | Insoluble[1] |
| Ethanol | Not Specified | Soluble[1] |
| Ether | Not Specified | Soluble[1] |
Stability Characteristics
The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability studies on this compound are not widely published, general guidance suggests storing it in a cool, ventilated warehouse, away from fire and heat sources.[1] For research purposes, storage at 2°C - 8°C in a well-closed container is also recommended.[2] A safety data sheet for the related compound 4-Amino-3,5-dimethylisoxazole indicates it is stable under recommended storage conditions and is incompatible with strong oxidizing agents.
Forced degradation studies, a cornerstone of pharmaceutical development, are essential to understanding the intrinsic stability of a molecule.[7][8] A study on the chemically similar N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone revealed its degradation profile in acidic aqueous solutions, identifying key degradation products and the influence of pH and temperature.[9] This suggests that this compound may also be susceptible to hydrolysis under acidic conditions.
| Condition | Effect | Potential Degradation Products |
| Acidic/Neutral pH | Degradation observed for a related isoxazole.[9] | For a related compound, degradation products included 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[9] |
| Temperature | The activation energy for the degradation of a related isoxazole was found to be 17.8 +/- 0.3 kcal/mol.[9] | Not specified. |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | Not specified. |
| Recommended Storage | Stable under recommended conditions.[1][2] | Not applicable. |
Experimental Protocols
To address the gap in quantitative data, the following section details established methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a common technique for determining thermodynamic solubility.[10]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, phosphate-buffered saline).
-
Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A reverse-phase HPLC method has been described for the analysis of this compound.[11]
-
Data Analysis: The solubility is expressed in units such as mg/mL or µg/mL.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[7][8]
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid drug is exposed to dry heat (e.g., 80°C).
-
Photostability: The solid drug and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: The purity of the main peak is assessed using a photodiode array (PDA) detector, and mass balance is calculated to account for the parent drug and all degradation products.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Conclusion
While quantitative data on the solubility and stability of this compound remains to be fully elucidated in the public domain, this technical guide provides a foundational understanding of its physicochemical properties. The detailed experimental protocols and workflows presented herein offer a clear path for researchers and drug development professionals to generate the necessary data to support the advancement of new chemical entities incorporating this important isoxazole derivative. Further investigation into these properties is essential for ensuring the development of safe, effective, and stable pharmaceutical products.
References
- 1. 3-Amino-4,5-dimethylisoxazole 13999-39-8 [mingyuanchemical.com]
- 2. biosynth.com [biosynth.com]
- 3. 3-Amino-4,5-dimethylisoxazole | 13999-39-8 [chemicalbook.com]
- 4. 3-Amino-4,5-dimethylisoxazole - Protheragen [protheragen.ai]
- 5. 3-Amino-4,5-dimethylisoxazole | CymitQuimica [cymitquimica.com]
- 6. This compound AldrichCPR 13999-39-8 [sigmaaldrich.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. This compound | SIELC Technologies [sielc.com]
The Pivotal Role of 4,5-Dimethylisoxazol-3-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylisoxazol-3-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. While the inherent biological activity of this compound itself is not extensively documented, its true significance in the pharmaceutical sciences lies in its role as a key building block for potent and selective drug candidates. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatization into high-value therapeutic agents, with a primary focus on the development of endothelin-A (ETA) receptor antagonists. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methyl-2-butenenitrile (technical grade)
-
Acetohydroxamic acid
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium tert-butoxide
-
tert-Butyl alcohol
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Purification of 2-Methyl-2-butenenitrile:
-
To a solution of technical-grade 2-methyl-2-butenenitrile in toluene, add DBU (catalytic amount).
-
Heat the mixture to reflux for a specified period to isomerize the undesired cis-isomer to the trans-isomer.
-
Monitor the reaction by Gas Chromatography (GC) until the desired isomeric ratio is achieved.
-
Wash the reaction mixture with dilute HCl, followed by water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain purified 2-methyl-2-butenenitrile.
-
-
Synthesis of this compound:
-
Dissolve acetohydroxamic acid in tert-butyl alcohol.
-
Add potassium tert-butoxide portion-wise to the solution at room temperature.
-
To this mixture, add the purified 2-methyl-2-butenenitrile.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over MgSO₄.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
-
Biological Activity of this compound Derivatives: Endothelin Receptor Antagonists
The primary therapeutic application of this compound is in the synthesis of potent and selective endothelin-A (ETA) receptor antagonists. The endothelin system plays a critical role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.
Endothelin Receptor Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two G protein-coupled receptors: ETA and ETB. The signaling cascade initiated by ET-1 binding to the ETA receptor is a key target for therapeutic intervention.
Synthesis of BMS-207940: A Potent ETA Receptor Antagonist
BMS-207940 is a highly potent and selective ETA receptor antagonist that incorporates the this compound moiety. Its synthesis is a multi-step process that highlights the utility of this key intermediate.
This synthesis involves the coupling of this compound with a pre-functionalized biphenylsulfonyl chloride intermediate.
Materials:
-
This compound
-
2'-[(N,3,3-trimethylbutanamido)methyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonyl chloride
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Standard workup and purification reagents (e.g., water, brine, MgSO₄, silica gel)
Procedure:
-
Sulfonamide Formation:
-
Dissolve this compound in a suitable solvent such as DCM.
-
Add a base, for example, pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of 2'-[(N,3,3-trimethylbutanamido)methyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Perform an aqueous workup by washing the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield BMS-207940.
-
Quantitative Biological Data
The incorporation of the this compound moiety in biphenylsulfonamide derivatives has led to compounds with exceptional potency and selectivity for the ETA receptor.
| Compound | R | ETA Kᵢ (nM) | ETB Kᵢ (nM) | Selectivity (ETB/ETA) |
| 1 (BMS-193884) | H | 1.5 | 1300 | 867 |
| 16a (BMS-207940) | CH₂N(Me)C(O)C(CH₃)₃ | 0.010 | 800 | 80,000 |
| 16b | CH₂OH | 0.045 | 140 | 3111 |
| 16c | CH₂N(Me)₂ | 0.025 | 110 | 4400 |
Data adapted from J. Med. Chem. 2003, 46, 1, 125–137.
Conclusion
This compound is a cornerstone synthetic intermediate in the development of high-affinity endothelin receptor antagonists. Its strategic incorporation into complex molecules like BMS-207940 has yielded compounds with picomolar potency and remarkable selectivity for the ETA receptor. The detailed synthetic protocols and quantitative biological data presented in this guide underscore the importance of this chemical entity in contemporary drug discovery and provide a solid foundation for the design and synthesis of next-generation therapeutics targeting the endothelin system. Further exploration of derivatives built upon the this compound scaffold holds significant promise for the treatment of a range of cardiovascular and proliferative diseases.
The Dawn of a Scaffold: A Technical History of 3-Aminoisoxazoles
For decades, the 3-aminoisoxazole core has been a cornerstone in medicinal chemistry, most notably as a key structural component of the widely used sulfonamide antibiotics. This technical guide delves into the discovery and history of this crucial heterocyclic scaffold, presenting key synthetic methodologies, quantitative data from seminal preparations, and the biological pathway that cemented its place in pharmaceutical development.
Early Synthesis and Discovery
While the isoxazole ring system was first synthesized by Claisen in the late 19th century, the development of practical and specific methods for the preparation of 3-aminoisoxazoles gained significant traction in the mid-20th century. This period was marked by a drive to create novel chemical intermediates for various applications, including the burgeoning field of chemotherapy.
Early patented processes from the 1960s highlight two primary approaches to the synthesis of the 3-aminoisoxazole ring. These methods laid the groundwork for the production of these compounds on a larger scale, paving the way for their use as pharmaceutical building blocks.
Cyclization of Dihalo- and Halo-Unsaturated Nitriles
One of the foundational methods involves the reaction of α,β-dihalocarboxylic acid nitriles or α-halo-β-unsaturated carboxylic acid nitriles with hydroxylamine or its N-substituted derivatives in an alkaline medium. A key example from this era is the synthesis of 3-amino-5-methylisoxazole, a crucial intermediate for the antibiotic sulfamethoxazole.
Synthesis from Propiolonitriles
Another significant early method involves the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide. This approach provided a direct route to the 3-aminoisoxazole core and was applicable to a range of substituted propiolonitriles, allowing for the synthesis of various analogs.
Key Experimental Protocols from the Historical Record
The following protocols are based on the detailed examples provided in the patents of the 1960s, which represent a significant milestone in the history of 3-aminoisoxazole synthesis.
Protocol: Synthesis of 3-Amino-5-methylisoxazole via Dihalogenated Nitrile Intermediate
Objective: To synthesize 3-amino-5-methylisoxazole from crotonic acid nitrile.
Methodology:
-
Bromination of Crotonic Acid Nitrile: 5 grams (0.075 mole) of freshly distilled crotonic acid nitrile are mixed with 6 ml of absolute methanol. While stirring and cooling with ice, 12 g (0.075 mole) of bromine are added dropwise. The mixture is maintained at 0°C for 12 hours and then at 20°C for 24 hours in the dark.
-
Cyclization Reaction: The resulting solution is introduced dropwise over 20 minutes into a stirred solution of 9 g (0.225 mole) of sodium hydroxide and 5.7 g (0.075 mole) of N-carbamoyl-hydroxylamine in 50 ml of water. The internal temperature is maintained at 8°C.
-
Reaction Completion and Work-up: The mixture is shaken for 45 hours at 20°C, then heated under reflux for 3 hours. The solution is subsequently evaporated to dryness under reduced pressure. The residue is extracted twice with 50 ml of hot benzene.
-
Isolation: The combined benzene extracts are concentrated to approximately 40 ml, yielding a crude benzene solution of 3-amino-5-methyl-isoxazole. This solution can then be used directly for subsequent reactions, such as the synthesis of sulfamethoxazole.[1]
Protocol: Synthesis of 3-Aminoisoxazole from Propiolonitrile
Objective: To synthesize the parent 3-aminoisoxazole.
Methodology:
-
Preparation of Propiolonitrile: Propiolonitrile is prepared from 5.0 g of propiolamide and 15 g of phosphorus pentachloride.
-
Reaction with Hydroxylamine: The prepared propiolonitrile is dissolved in 40 ml of ethanol. A solution of 12.1 g of hydroxylamine hydrochloride in 50 ml of an aqueous sodium hydroxide solution is added with ice-cooling.
-
Reaction and Extraction: The mixture is allowed to stand at room temperature overnight. The reaction mixture is then saturated with sodium chloride and extracted several times with ether.
-
Isolation and Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation to yield the product. For the specific preparation cited, this method yielded 3.9 g of 3-aminoisoxazole, which corresponds to a 47% yield. The product has a boiling point of 75-76°C at 4 mm Hg.[2]
Quantitative Data from Early Syntheses
The following tables summarize the yields of various 3-aminoisoxazole derivatives as reported in the historical patent literature, providing a quantitative overview of the efficacy of these early methods.
| Product | Starting Nitrile | Yield (%) | Reference |
| 3-Amino-5-methylisoxazole | α,β-dibromo-butyric acid nitrile | 67 | [1] |
| 3-Aminoisoxazole | Propiolonitrile | 47 | [2] |
| 3-Amino-5-phenylisoxazole | Phenylpropiolonitrile | 70 | [2] |
| 3-Amino-5-p-methoxyphenylisoxazole | p-Methoxyphenylpropiolonitrile | 77 | [2] |
| 3-Amino-5-methylisoxazole | Tetrolonitrile | 53.6 | [2] |
Table 1: Reported yields from the synthesis of 3-aminoisoxazoles via the propiolonitrile method.
The Role of 3-Aminoisoxazoles in Drug Development: The Case of Sulfamethoxazole
The historical significance of 3-aminoisoxazoles is inextricably linked to the development of sulfonamide antibiotics. 3-Amino-5-methylisoxazole is a key precursor in the synthesis of sulfamethoxazole, an antibiotic that was introduced in the United States in 1961.[3]
Sulfamethoxazole functions by inhibiting the bacterial synthesis of folic acid, an essential nutrient for bacterial growth and replication.[3] Specifically, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to dihydrofolic acid.[4] Due to its structural similarity to PABA, sulfamethoxazole binds to the active site of DHPS, blocking the synthesis of dihydrofolic acid and thereby exerting its bacteriostatic effect.[3][4]
This mechanism of action is a classic example of targeted chemotherapy and highlights the critical role of the 3-aminoisoxazole scaffold in the design of effective antibacterial agents.
Visualizing the Mechanism of Action
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfamethoxazole.
Figure 1: Mechanism of action of Sulfamethoxazole in the bacterial folic acid synthesis pathway.
Conclusion
The history of 3-aminoisoxazoles is a compelling narrative of chemical innovation driven by therapeutic need. From the development of foundational synthetic routes in the mid-20th century to its pivotal role in the creation of life-saving sulfonamide antibiotics, this heterocyclic scaffold has proven to be of immense value. The early experimental protocols, though decades old, demonstrate the ingenuity of chemists of that era and laid the groundwork for the more advanced synthetic methodologies available today. The enduring legacy of 3-aminoisoxazoles in drug discovery underscores the importance of fundamental research into heterocyclic chemistry.
References
- 1. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 2. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Practical Synthesis of 4,5-Dimethylisoxazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5-Dimethylisoxazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, notably used in the synthesis of various biologically active compounds, including selective endothelin receptor antagonists.[1][2] This document outlines a practical and scalable de novo synthesis of this compound that avoids the common pitfall of regioisomeric impurity formation.
Historically, the synthesis of 3-amino-4,5-dialkylisoxazoles has been challenging due to the concurrent formation of the isomeric 5-aminoisoxazole, which is often difficult to separate.[1] Previously reported methods either involved functionalizing a pre-formed isoxazole core or resulted in mixtures of regioisomers. The protocol detailed below, adapted from a publication in Organic Process Research & Development, provides a robust and operationally simple method to obtain the desired product with high purity and in good overall yield.[1][3][4]
The key features of this synthesis are the use of technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid.[1] Acetohydroxamic acid serves as an N-protected hydroxylamine equivalent, which directs the cyclization to exclusively form the desired 3-aminoisoxazole, thus circumventing the issue of isomer contamination.[1] The process is suitable for multi-mole scale production.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Product(s) | Solvent(s) | Catalyst/Reagent | Reaction Time | Temperature | Yield |
| 1 | 2-Methyl-2-butenenitrile (technical grade) | (E)-2-Methyl-2-butenenitrile | Dichloromethane | DBU | ~1 h | 7 °C to ambient | ~95% |
| 2 | (E)-2-Methyl-2-butenenitrile, Acetohydroxamic acid | 3-Amino-4,5-dimethylisoxazole hydrochloride | Methanol | Sodium methoxide (25 wt%) | 16 h | Reflux (~65 °C) | 62% |
Experimental Protocols
Step 1: Isomerization of 2-Methyl-2-butenenitrile
This step involves the DBU-catalyzed isomerization of the (Z)-isomer present in technical-grade 2-methyl-2-butenenitrile to the desired (E)-isomer.
-
Materials:
-
Technical-grade 2-methyl-2-butenenitrile (containing a mixture of Z and E isomers)
-
Dichloromethane (CH₂Cl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1 L round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Charge a 1 L round-bottom flask with technical-grade 2-methyl-2-butenenitrile (1.98 mol) and dichloromethane (530 mL).
-
Stir the solution and cool it to 7 °C using an ice bath.
-
Add DBU (11 mmol) to the cooled solution. The solution will darken in color.
-
Remove the ice bath and allow the mixture to warm to ambient temperature while stirring for approximately 1 hour.
-
The reaction mixture, now containing predominantly the (E)-isomer, can be used directly in the next step without purification.
-
Step 2: Cyclization to this compound Hydrochloride
This is the key ring-forming step where the purified nitrile reacts with acetohydroxamic acid in the presence of a strong base.
-
Materials:
-
Solution of (E)-2-methyl-2-butenenitrile in dichloromethane from Step 1
-
Acetohydroxamic acid
-
Methanol (MeOH)
-
Sodium methoxide (25 wt % solution in methanol)
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser
-
-
Procedure:
-
In a 5 L flask, dissolve acetohydroxamic acid (3.9 mol) in methanol (1.5 L). This may cause the mixture to cool.
-
To this solution, add the dichloromethane solution of (E)-2-methyl-2-butenenitrile from the previous step.
-
With stirring, add the sodium methoxide solution (3.9 mol) dropwise from the addition funnel over 2 hours. The reaction is exothermic, and the temperature will rise, eventually reaching reflux (~65 °C). A precipitate will form after about 15 minutes.[1]
-
After the addition is complete, heat the mixture at 64 °C for 16 hours.
-
After the reaction period, cool the mixture and process it through an appropriate workup and purification sequence (acidification and extraction) to isolate the this compound as its hydrochloride salt. The overall yield for this two-step process is reported to be 62%.[1][4]
-
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
The following diagram illustrates the logical relationship in choosing the synthetic strategy to avoid isomeric impurities.
References
Synthesis of 4,5-Dimethylisoxazol-3-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4,5-dimethylisoxazol-3-amine, a valuable building block in medicinal chemistry and drug discovery programs. The presented method is a practical and scalable procedure adapted from established literature, designed to produce the target compound with high purity and in good yield, while strategically avoiding the formation of its regioisomer, 5-amino-3,4-dimethylisoxazole.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Traditional synthetic routes to 3-amino-4,5-dialkylisoxazoles are often complicated by the co-formation of the isomeric 5-aminoisoxazole, which can be challenging to separate.[1][2] The protocol detailed below utilizes an N-protected hydroxylamine equivalent, acetohydroxamic acid, to ensure regioselective synthesis.[1][2][3][4] This method, starting from technical-grade 2-methyl-2-butenenitrile, has been successfully implemented on a multi-mole scale with a reported overall yield of 62%.[1][2][3][4]
Reaction Scheme
The overall synthetic strategy involves a two-step process: the bromination of 2-methyl-2-butenenitrile followed by a cyclization reaction with acetohydroxamic acid in the presence of a base.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the dibromide intermediate and the subsequent cyclization to form the final product.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Methyl-2-butenenitrile | Fluka | Technical |
| Dichloromethane | - | HPLC Grade |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | - |
| Bromine | - | - |
| Sodium Bisulfite | - | - |
| Brine | - | - |
| Methanol | - | HPLC Grade |
| Acetohydroxamic Acid | Fluka | - |
| Sodium Methoxide (25 wt % in Methanol) | Aldrich | - |
Step 1: Preparation of the Crude Dibromide Intermediate
-
Optional Purification of Starting Material: Technical grade 2-methyl-2-butenenitrile (1.98 mol) is dissolved in dichloromethane (530 mL) in a nitrogen-flushed round-bottom flask. The solution is cooled to +7 °C in an ice bath. DBU (11 mmol) is added, and the mixture is stirred.
-
Bromination: The reaction mixture is cooled to +1 °C in an ice bath. Bromine (1.94 mol) is added dropwise over 90 minutes, ensuring the temperature remains below +10 °C.[1][2]
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 16 hours.[1][2]
-
Workup: Aqueous sodium bisulfite solution (20% w/v, 100 mL) is added to quench excess bromine. The mixture is transferred to a separatory funnel, and brine (100 mL) is added to facilitate phase separation. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dibromide product.
Step 2: Synthesis of this compound
-
Reaction Setup: The crude dibromide intermediate from the previous step (approx. 1.77 mol) and methanol (400 mL) are placed in a nitrogen-flushed three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a mechanical stirrer.[1]
-
Addition of Acetohydroxamic Acid: Solid acetohydroxamic acid (1.68 mol) is added to the solution.[1]
-
Base Addition: With stirring, sodium methoxide solution (3.9 mol, 25 wt % in methanol) is added dropwise over 2 hours. An exothermic reaction will occur, and the temperature may rise to reflux (+65 °C).[1][2]
-
Reaction and Reflux: After the addition is complete, the thick brown mixture is heated at +64 °C for 16 hours.[3]
-
Workup and Isolation: The reaction mixture is cooled and then concentrated under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Summary
The following table summarizes the quantitative data associated with this synthetic protocol.
| Parameter | Value | Reference |
| Overall Yield | 62% | [1][2][3][4] |
| Starting Material | 2-Methyl-2-butenenitrile (technical grade) | [1][3] |
| Key Reagents | Acetohydroxamic acid, Bromine, Sodium Methoxide | [1][2] |
| Reaction Time (Step 1) | 16 hours | [1][2] |
| Reaction Time (Step 2) | 16 hours | [3] |
| Reaction Temperature (Step 1) | < +10 °C (addition), then room temperature | [1][2] |
| Reaction Temperature (Step 2) | Up to +65 °C (reflux) | [1][2] |
| ¹H NMR (300 MHz, CDCl₃) δ | 4.23 (q, 1H, J = 7 Hz), 2.27 (s, 3H), 2.06 (d, 3H, J = 7 Hz) | [1] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
This protocol offers a reliable and high-yielding method for the synthesis of this compound, a crucial building block for drug discovery and development. By employing a regioselective approach, this procedure overcomes common challenges associated with the synthesis of 3-aminoisoxazoles, providing a pure product on a significant scale. Researchers and scientists can confidently utilize this detailed guide for their synthetic needs.
References
Application Notes and Protocols for 4,5-Dimethylisoxazol-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylisoxazol-3-amine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a valuable scaffold for the development of novel therapeutic agents. The isoxazole ring system is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The presence of a primary amino group at the 3-position of the 4,5-dimethylisoxazole core provides a convenient handle for synthetic diversification, allowing for the facile introduction of various substituents to modulate the pharmacological profile of the resulting derivatives.
One of the key advantages of the 3-amino-4,5-dimethylisoxazole moiety is its demonstrated metabolic stability, particularly when compared to its 5-aminoisoxazole regioisomer. This enhanced stability can lead to improved pharmacokinetic properties in drug candidates, a critical consideration in the optimization phase of drug discovery.
Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of potent and selective enzyme inhibitors and receptor modulators. Its derivatives have shown promise in targeting a variety of biological pathways implicated in human diseases.
Selective Endothelin-A (ETA) Receptor Antagonists
A prominent example of the successful incorporation of the this compound scaffold is in the development of selective antagonists for the endothelin-A (ETA) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in cardiovascular diseases such as hypertension and heart failure.
BMS-207940 is a highly potent and selective ETA receptor antagonist that features the N-(4,5-dimethylisoxazol-3-yl)sulfonamide moiety.[1][2] This compound demonstrates the successful application of this building block in achieving high target affinity and selectivity.
Table 1: Biological Activity of BMS-207940
| Compound | Target | Binding Affinity (Ki) | Selectivity (ETA vs ETB) |
| BMS-207940 | Endothelin-A (ETA) Receptor | 10 pM | 80,000-fold |
Data sourced from J. Med. Chem. 2003, 46, 1, 125–137.[1][2]
The exceptional potency and selectivity of BMS-207940 highlight the importance of the this compound scaffold in the design of targeted therapies.
Experimental Protocols
Protocol 1: Synthesis of N-(4,5-Dimethylisoxazol-3-yl)benzenesulfonamide (A Representative Sulfonamide Derivative)
This protocol describes a general method for the synthesis of a sulfonamide derivative from this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.2 eq.) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
DOT Diagram: Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for the synthesis of N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide.
Signaling Pathway
Endothelin Receptor Signaling Pathway
Derivatives of this compound, such as BMS-207940, act as antagonists of the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1). Understanding this pathway is crucial for elucidating the mechanism of action of these compounds.
Upon binding of ET-1 to the ETA receptor, a conformational change is induced, leading to the activation of G proteins, primarily Gq/11. This activation initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation ultimately lead to vasoconstriction and cell proliferation. ETA receptor antagonists competitively bind to the receptor, preventing ET-1 from initiating this signaling cascade.
DOT Diagram: Endothelin Receptor Signaling Pathway
Caption: Simplified schematic of the endothelin-A receptor signaling pathway and its inhibition.
References
- 1. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of a Novel ETA Receptor Antagonist Utilizing 4,5-Dimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes, endothelin receptor type A (ETA) and type B (ETB).[1] The ETA receptor is predominantly located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation.[1][2] Consequently, antagonism of the ETA receptor is a key therapeutic strategy for managing conditions such as pulmonary arterial hypertension (PAH).[3] Bosentan, a dual ETA/ETB antagonist, was the first approved drug in this class for the treatment of PAH.[3] This has spurred further research into novel ETA receptor antagonists with improved selectivity and pharmacokinetic profiles.
This document outlines a detailed protocol for the synthesis of a novel potential ETA receptor antagonist, N-(4',5-dimethoxy-[1,1'-biphenyl]-2-yl)-N'-(4,5-dimethylisoxazol-3-yl)sulfamide , leveraging the structural motif of 4,5-dimethylisoxazol-3-amine. This starting material is a valuable building block for creating compounds with potential biological activity. The proposed synthetic route is based on established chemical transformations, including chlorosulfonylation and sulfonamide formation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic protocol.
| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalent | Theoretical Yield (g) |
| 4',5-Dimethoxy-[1,1'-biphenyl]-2-amine | C₁₄H₁₅NO₂ | 229.27 | 1.0 | - |
| Chlorosulfonic acid | ClHO₃S | 116.52 | 1.1 | - |
| Thionyl chloride | SOCl₂ | 118.97 | 2.0 | - |
| 4',5-Dimethoxy-[1,1'-biphenyl]-2-sulfonyl chloride | C₁₄H₁₃ClO₄S | 328.77 | - | 3.29 |
| This compound | C₅H₈N₂O | 112.13 | 1.0 | - |
| Final Product | C₁₉H₂₁N₃O₅S | 419.46 | - | 4.19 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of the target ETA receptor antagonist.
Step 1: Synthesis of 4',5-Dimethoxy-[1,1'-biphenyl]-2-sulfonyl chloride
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4',5-dimethoxy-[1,1'-biphenyl]-2-amine (2.29 g, 10 mmol).
-
Dissolution: Dissolve the starting material in chloroform (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (0.73 mL, 11 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Addition of Thionyl Chloride: Re-cool the mixture to 0 °C and add thionyl chloride (1.46 mL, 20 mmol) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
Extraction: Separate the organic layer and extract the aqueous layer with chloroform (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 4',5-dimethoxy-[1,1'-biphenyl]-2-sulfonyl chloride as a solid.
Step 2: Synthesis of N-(4',5-dimethoxy-[1,1'-biphenyl]-2-yl)-N'-(4,5-dimethylisoxazol-3-yl)sulfamide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.12 g, 10 mmol) in pyridine (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of 4',5-dimethoxy-[1,1'-biphenyl]-2-sulfonyl chloride (3.29 g, 10 mmol) in dichloromethane (20 mL) dropwise to the stirred solution of the amine.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up: Pour the reaction mixture into 1 M hydrochloric acid (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.
Visualizations
ETA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the ETA receptor.
Caption: ETA Receptor Signaling Pathway.
Experimental Workflow for the Synthesis of the Novel ETA Receptor Antagonist
The diagram below outlines the key steps in the synthesis of the target compound.
Caption: Synthetic Workflow.
References
Application Notes and Protocols for the Use of 4,5-Dimethylisoxazol-3-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 4,5-Dimethylisoxazol-3-amine as a key intermediate in the synthesis of novel agrochemicals. The following sections detail the synthesis of a model herbicidal compound, N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide, including a comprehensive experimental protocol, quantitative data, and a discussion of the potential mode of action.
Introduction
This compound is a versatile heterocyclic amine that serves as a valuable building block in the development of new agrochemicals, including herbicides and fungicides.[1] Its isoxazole core is a recognized pharmacophore in various biologically active molecules. The primary amino group of this compound allows for straightforward derivatization, most notably through reactions like acylation and condensation, to generate a diverse range of compounds with potential agrochemical applications.[1] A particularly significant application lies in the synthesis of sulfonylurea and sulfonamide derivatives, which are well-established classes of herbicides.
Synthesis of a Model Herbicidal Compound: N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide
A key reaction in the derivatization of this compound for agrochemical purposes is its condensation with sulfonyl chlorides to form sulfonamides. This application note focuses on the synthesis of N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide, a representative compound illustrating this synthetic route. The general reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic sulfur atom of a benzenesulfonyl chloride.
Experimental Protocol: Synthesis of N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide
This protocol outlines the laboratory-scale synthesis of the target compound.
Materials:
-
This compound
-
2-Nitrobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) as a base to neutralize the hydrochloric acid byproduct.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-Nitrobenzenesulfonyl chloride (1.0 eq) in DCM to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with 1 M hydrochloric acid to remove excess pyridine.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide.
| Parameter | Value |
| Reactant | Molar Ratio |
| This compound | 1.0 |
| 2-Nitrobenzenesulfonyl chloride | 1.0 |
| Pyridine | 1.2 |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Product Characteristics | |
| Yield | 85-95% (typical) |
| Purity | >95% (after purification) |
Logical Workflow for Agrochemical Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and screening of novel agrochemicals starting from this compound.
References
Application Notes and Protocols for the Large-Scale Production of 4,5-Dimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-mole scale synthesis of 4,5-Dimethylisoxazol-3-amine, a key intermediate in the synthesis of various biologically active compounds.[1] The described method is advantageous as it is operationally straightforward, provides a good overall yield, and avoids the formation of the hard-to-separate regioisomeric impurity, 5-amino-3,4-dimethylisoxazole.[2][3][4][5]
Overview of the Synthetic Strategy
The large-scale synthesis of this compound is achieved through a two-step process starting from technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid.[2][5] The key features of this synthesis are the initial purification of the starting nitrile mixture and the use of acetohydroxamic acid as a hydroxylamine equivalent, which ensures high regioselectivity.[2][3][4][5]
The overall reaction scheme is as follows:
-
Step 1: Isomerization of 2-Methyl-2-butenenitrile: The technical-grade starting material, a mixture of Z and E isomers of 2-methyl-2-butenenitrile, is treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to enrich the more reactive E-isomer.[2]
-
Step 2: Cyclization and Hydrolysis: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid in the presence of a strong base (sodium methoxide). The resulting intermediate is then hydrolyzed in situ to yield the final product, this compound.[2]
Data Presentation
The following table summarizes the quantitative data for the multi-mole scale synthesis of this compound.[2]
| Parameter | Value |
| Starting Material | Technical-grade 2-methyl-2-butenenitrile |
| Key Reagents | Acetohydroxamic acid, Sodium methoxide, DBU |
| Scale | Multi-mole |
| Overall Yield | 62% |
| Purity of Final Product | High (free of isomeric impurity) |
| Reaction Time (Step 1) | 16 hours |
| Reaction Time (Step 2) | 16 hours |
Experimental Protocols
3.1. Materials and Reagents
-
Technical-grade 2-methyl-2-butenenitrile
-
Acetohydroxamic acid
-
Sodium methoxide solution (25 wt % in methanol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
3.2. Step 1: Purification of Technical-Grade 2-Methyl-2-butenenitrile
-
Charge a suitable reaction vessel with technical-grade 2-methyl-2-butenenitrile (1.98 mol) and dichloromethane (530 mL).
-
Cool the solution to 7 °C using an ice bath.
-
Add DBU (11 mmol) to the cooled solution.
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 16 hours.
-
The resulting solution of purified 2-methyl-2-butenenitrile is used directly in the next step.
3.3. Step 2: Synthesis of this compound
-
In a separate, appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge acetohydroxamic acid (2.0 mol) and methanol (1.8 L).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the solution of purified 2-methyl-2-butenenitrile from Step 1 to the acetohydroxamic acid suspension.
-
Slowly add a 25 wt % solution of sodium methoxide in methanol (3.9 mol) to the reaction mixture over 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 64 °C for 16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
To the residue, add water and 6 N HCl to adjust the pH to approximately 1.
-
Wash the acidic aqueous layer with dichloromethane to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to approximately 10 with the addition of 50% aqueous NaOH.
-
Extract the product from the basic aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Visualizations
4.1. Synthetic Pathway
Caption: Chemical synthesis pathway for this compound.
4.2. Experimental Workflow
References
Application Notes and Protocols for the Derivatization of 4,5-Dimethylisoxazol-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4,5-dimethylisoxazol-3-amine, a key building block in the synthesis of medicinally relevant compounds. The isoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1][2][3] This document outlines detailed protocols for the synthesis of N-acyl, N-sulfonyl, and N-urea/thiourea derivatives of this compound, along with a summary of their reported biological activities.
Overview of Derivatization Strategies
The primary amino group of this compound serves as a versatile handle for introducing a variety of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The principal derivatization strategies include:
-
N-Acylation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amide derivatives.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce the corresponding ureas and thioureas.
These derivatizations allow for the introduction of diverse substituents, which can modulate the compound's polarity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of biological activity.
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the reported biological activities of various derivatives of this compound and related isoxazole structures. This data provides a snapshot of the potential therapeutic applications of this compound class.
| Derivative Class | Target/Activity | IC50/MIC | Cell Line/Organism | Reference |
| Sulfonamide | Anticancer | 7.64 µg/mL | Not Specified | [2] |
| Sulfonamide | Anticancer | 6.99 µg/mL | Not Specified | [2] |
| Isoxazole-piperazine hybrid | Anticancer | 0.3 µM | Huh7 (Liver Cancer) | [4] |
| Isoxazole-piperazine hybrid | Anticancer | 3.7 µM | Mahlavu (Liver Cancer) | [4] |
| N-Aryl-1,3,4-oxadiazol-2-amine | Anticancer | 86.61% growth inhibition at 10 µM | SNB-19 (CNS Cancer) | [5] |
| N-Aryl-1,3,4-oxadiazol-2-amine | Anticancer | 85.26% growth inhibition at 10 µM | OVCAR-8 (Ovarian Cancer) | [5] |
| Thiourea derivative | Antitrypanosomal | 0.18 µM | Trypanosoma brucei | [6] |
| Thiourea derivative | Antitrypanosomal | 0.22 µM | Trypanosoma brucei | [6] |
Experimental Protocols
The following are detailed, representative protocols for the derivatization of this compound.
General N-Acylation Protocol
This protocol describes the synthesis of an N-acyl derivative of this compound using an acid chloride.
Diagram of N-Acylation Workflow
Caption: Workflow for N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acid chloride (e.g., benzoyl chloride) (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DCM, add pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
General N-Sulfonylation Protocol
This protocol details the synthesis of a sulfonamide derivative from this compound.
Diagram of N-Sulfonylation Workflow
References
- 1. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Insecticidal Evaluation of N-Pyridylpyrazole Amide Derivatives Containing 4,5-Dihydroisoxazole Amide as Potential Ryanodine Receptor Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 5. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions Involving 4,5-Dimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for key coupling reactions involving 4,5-dimethylisoxazol-3-amine, a versatile building block in medicinal chemistry. The protocols for amide coupling, urea formation, and Buchwald-Hartwig amination are outlined to facilitate the synthesis of diverse compound libraries for drug discovery and development.
Introduction
This compound is a valuable heterocyclic amine used in the synthesis of a variety of biologically active compounds.[1][2] Its isoxazole core is a privileged scaffold in medicinal chemistry, and the primary amino group at the 3-position allows for a wide range of functionalization through various coupling reactions. This document details protocols for three common and powerful C-N bond-forming reactions: amide coupling, urea synthesis, and palladium-catalyzed Buchwald-Hartwig amination. These reactions are fundamental in the construction of novel chemical entities for screening and lead optimization in drug discovery programs.
Data Presentation: Summary of Coupling Reactions
The following table summarizes representative conditions and expected outcomes for the coupling reactions of this compound.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Amide Coupling | Benzoic Acid | HATU | DIPEA | DMF | RT | 2 | ~85 |
| Urea Synthesis | Phenyl Isocyanate | None | N/A | Acetone | RT | 3-4 | ~90 |
| Buchwald-Hartwig Amination | 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 100 | 6 | ~80-90 |
Experimental Protocols
Amide Coupling via HATU-Mediated Activation
This protocol describes the formation of an amide bond between this compound and a carboxylic acid using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Carboxylic acid (e.g., Benzoic acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add HATU (1.1 mmol, 1.1 equiv) and DIPEA (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4,5-dimethylisoxazol-3-yl)amide.
Urea Synthesis via Reaction with an Isocyanate
This protocol details the synthesis of a urea derivative by the reaction of this compound with an isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask.
-
To the stirred solution, add the isocyanate (1.0 mmol, 1.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the pure urea product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl-4,5-dimethylisoxazol-3-amine derivatives from aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-Chlorotoluene)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas (e.g., Argon or Nitrogen), add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL) to the tube.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-4,5-dimethylisoxazol-3-amine.
Visualizations
Caption: Workflow for HATU-mediated amide coupling.
Caption: Workflow for urea synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
experimental procedure for N-alkylation of 4,5-Dimethylisoxazol-3-amine
Application Note: N-Alkylation of 4,5-Dimethylisoxazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The functionalization of the amino group through N-alkylation allows for the synthesis of a diverse range of derivatives with modified physicochemical and pharmacological properties. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Experimental Protocols
Protocol 1: Direct N-Alkylation using Alkyl Halides
This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base. This method is straightforward and utilizes readily available reagents.[1][2]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add a suitable solvent such as Acetonitrile or DMF (to a concentration of 0.1-0.2 M).
-
Add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq) to the stirred solution.
-
At room temperature, add the alkyl halide (1.0-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C and allow it to stir for 4-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.
-
Dissolve the resulting residue in EtOAc and wash with a saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes or Ketones
This protocol details the N-alkylation of this compound via reductive amination with an aldehyde or ketone. This method is particularly useful for synthesizing secondary amines and often proceeds under mild conditions, avoiding over-alkylation.[2][3]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).
-
Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions.
-
Continue stirring the reaction mixture at room temperature for an additional 2-16 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to yield the desired N-alkylated product.
Data Presentation
The following tables provide representative data for the N-alkylation of primary amines based on the general protocols described above. The actual yields for this compound may vary depending on the specific substrates and reaction conditions used.
Table 1: Reagent Quantities for Direct N-Alkylation (Protocol 1)
| Reagent | Molar Equiv. | Example (mmol) for 1 mmol scale |
| This compound | 1.0 | 1.0 |
| Alkyl Halide | 1.0-1.2 | 1.0-1.2 |
| K₂CO₃ | 2.0-3.0 | 2.0-3.0 |
| DIPEA | 1.5-2.0 | 1.5-2.0 |
Table 2: Reagent Quantities for Reductive Amination (Protocol 2)
| Reagent | Molar Equiv. | Example (mmol) for 1 mmol scale |
| This compound | 1.0 | 1.0 |
| Aldehyde/Ketone | 1.0-1.2 | 1.0-1.2 |
| NaBH(OAc)₃ | 1.2-1.5 | 1.2-1.5 |
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethylisoxazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,5-Dimethylisoxazol-3-amine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am not getting the expected yield of this compound. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem. Below is a systematic guide to troubleshoot and optimize your reaction.
Potential Causes and Solutions:
-
Purity of Starting Materials: The purity of the starting materials, particularly 2-methyl-2-butenenitrile, is critical. Technical-grade nitriles often contain impurities that can interfere with the reaction.
-
Solution: A recommended approach is to treat the technical-grade 2-methyl-2-butenenitrile with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to remove impurities before use.[1]
-
-
Reaction Conditions: Temperature and pH are crucial parameters that control the regioselectivity and overall yield of the reaction.
-
Solution: For the synthesis of 3-aminoisoxazoles, maintaining a pH between 7 and 8 and a temperature at or below 45°C is generally favorable. Higher pH (>8) and temperatures can favor the formation of the isomeric 5-aminoisoxazoles.
-
-
Choice of Base: The base used in the reaction plays a significant role in the reaction's success.
-
Solution: While various bases can be used, the choice of a non-nucleophilic base like DBU for purification of the starting material is a key step. For the main reaction, the basicity needs to be carefully controlled to favor the desired isomer.
-
-
Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Issue 2: Formation of Impurities and Side Products
Q2: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?
A2: The formation of isomers and other byproducts is a common challenge.
Common Impurities and Mitigation Strategies:
-
Isomeric Impurity (5-amino-3,4-dimethylisoxazole): The most common impurity is the regioisomeric 5-amino-3,4-dimethylisoxazole.
-
Mitigation: As mentioned, controlling the pH (7-8) and temperature (≤ 45°C) is key to favor the formation of the desired 3-amino isomer.
-
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 2-methyl-2-butenenitrile and acetohydroxamic acid in the product mixture.
-
Mitigation: Ensure optimal reaction conditions and time as determined by reaction monitoring.
-
-
Side Products from Contaminants: Impurities in the starting nitrile can lead to various side products.
-
Mitigation: Purify the 2-methyl-2-butenenitrile with DBU prior to the reaction.[1]
-
Issue 3: Difficulty in Product Purification
Q3: I am facing challenges in purifying the final product. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to its physical properties and the presence of closely related impurities.
Purification Strategies:
-
Crystallization: Recrystallization is a common method for purifying the crude product.
-
Recommended Solvents: A mixture of chloroform and petroleum ether can be effective for recrystallization.
-
-
Column Chromatography: For separating isomeric impurities and other closely related byproducts, column chromatography using silica gel is a viable option. The choice of eluent system will need to be optimized based on the specific impurity profile.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is a typical reported yield for the synthesis of this compound?
A1: A practical synthesis using technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid has been reported to achieve an overall yield of 62% on a multimole scale.[1]
Q2: Are there any alternative synthesis routes for aminoisoxazoles?
A2: Yes, several other methods exist for the synthesis of aminoisoxazoles. One notable alternative is the reaction of an olefin with a nitrosyl halide to form a nitroso halide addition compound, which is then reacted with a cyanide source. For example, 5-amino-3,4-dimethylisoxazole has been synthesized from butene-2 and nitrosyl chloride with yields reported up to 77%.[2] While this produces an isomer, the general principles may be adaptable for the synthesis of other aminoisoxazoles.
Q3: How critical is the quality of the starting 2-methyl-2-butenenitrile?
A3: The quality is highly critical. The use of technical-grade nitrile without purification is a common reason for low yields and the formation of significant impurities. Pre-treatment with DBU is a key step for a successful synthesis.[1]
Data Presentation
Table 1: Summary of a Key Synthesis Protocol and Yield
| Starting Materials | Key Reagents | Reported Yield | Reference |
| Technical-grade 2-methyl-2-butenenitrile, Acetohydroxamic acid | DBU | 62% | [1] |
Table 2: Influence of Reaction Conditions on Isomer Formation
| Parameter | Condition for 3-Aminoisoxazole | Condition for 5-Aminoisoxazole |
| pH | 7 - 8 | > 8 |
| Temperature | ≤ 45°C | Higher temperatures |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
This protocol is based on the reported practical synthesis.[1]
Step 1: Purification of 2-Methyl-2-butenenitrile
-
To technical-grade 2-methyl-2-butenenitrile, add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the mixture at room temperature for a specified time (monitoring for the disappearance of impurities is recommended).
-
Purify the nitrile by distillation to obtain a starting material of acceptable purity.
Step 2: Synthesis of this compound
-
In a suitable reaction vessel, combine the purified 2-methyl-2-butenenitrile and acetohydroxamic acid in an appropriate solvent.
-
Maintain the reaction mixture at a controlled temperature (e.g., ≤ 45°C) and pH (7-8).
-
Stir the reaction mixture for a sufficient duration, monitoring its progress by TLC or HPLC.
-
Upon completion, perform a suitable work-up procedure, which may involve extraction and washing steps.
-
Isolate the crude product.
Step 3: Purification of this compound
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform-petroleum ether) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 4,5-Dimethylisoxazol-3-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,5-Dimethylisoxazol-3-amine from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common physical properties of this compound?
A1: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13999-39-8 | [1] |
| Molecular Formula | C₅H₈N₂O | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 115-117 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and ether. | [2] |
| Boiling Point | 250.0±35.0 °C (Predicted) | [2] |
Q2: What are the likely impurities in my reaction mixture?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Isomeric Aminoisoxazoles: Depending on the synthetic route, isomers such as 5-amino-3,4-dimethylisoxazole may be formed.[3][4]
-
Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.
-
Cyclization By-products: In some syntheses, intermediates like 4,5-dihydro-4-halogenoisoxazole derivatives can be formed as by-products.[5]
-
Reagents and Solvents: Residual reagents or solvents from the reaction.
-
Colored Impurities: Discoloration can occur, which may require specific purification steps to remove.[6]
Q3: My purified this compound has a low or broad melting point. What does this indicate and how can I fix it?
A3: A low or broad melting point typically indicates the presence of impurities. To improve purity, consider the following troubleshooting steps:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Refer to the Recrystallization Protocol in the Experimental Protocols section. A patent for a related compound suggests that one recrystallization can significantly raise the melting point to that of the pure material.[3]
-
Column Chromatography: If recrystallization is ineffective, impurities with different polarities can be separated using column chromatography.
-
Acid-Base Extraction: Since the target compound is an amine, an acidic wash can be used to protonate it, allowing for separation from non-basic impurities.[7]
Caption: Troubleshooting workflow for low purity issues.
Q4: How can I remove a persistent color from my product?
A4: Colored impurities can sometimes be challenging to remove.
-
Activated Carbon (Charcoal): During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb the product, potentially reducing the yield.
-
Caustic Wash: A process for a related compound, 3-amino-5-methylisoxazole, describes treating the reaction mixture with an aqueous caustic solution (e.g., NaOH) followed by distillation of the aqueous phase to eliminate discoloration.[6] This may be applicable if the impurity is acidic in nature.
Q5: What are the recommended conditions for column chromatography?
A5: For separating this compound from less polar or more polar impurities, normal-phase silica gel chromatography is a common choice.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes or dichloromethane in methanol. Start with a low polarity mixture and gradually increase the polarity. |
| Monitoring | Thin-Layer Chromatography (TLC) with the same solvent system. Visualize spots with a UV lamp (254 nm) and/or an iodine chamber. |
A reverse-phase HPLC method has also been described for analysis and preparative separation, using a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier.[1]
Experimental Protocols
Protocol 1: Recrystallization from an Organic Solvent
This protocol is designed to purify the solid crude product by removing soluble impurities.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Based on its properties, solvents like ethanol, benzene, or mixtures of ethyl acetate/hexanes could be suitable.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction for Amine Purification
This method separates the basic this compound from neutral or acidic impurities.[7]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.
-
Separation: Separate the aqueous layer (containing the protonated product) from the organic layer (containing non-basic impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is basic (pH > 10). This will deprotonate the amine, causing it to precipitate or form an organic layer.
-
Re-extraction: Extract the deprotonated amine back into an organic solvent (e.g., dichloromethane) several times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Caption: Workflow for purification via acid-base extraction.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. 3-Amino-4,5-dimethylisoxazole 13999-39-8 [mingyuanchemical.com]
- 3. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 6. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
avoiding isomeric impurities in 4,5-Dimethylisoxazol-3-amine synthesis.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in the synthesis of 4,5-dimethylisoxazol-3-amine, with a particular focus on avoiding isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity encountered during the synthesis of this compound?
The most common and challenging isomeric impurity is 5-amino-3,4-dimethylisoxazole. Its formation often complicates the synthesis and purification of the desired this compound, as the two isomers can be difficult to separate.[1][2][3]
Q2: Why is the formation of isomeric impurities a significant issue in the synthesis of 3-aminoisoxazoles?
The formation of regioisomeric impurities is a known challenge in the synthesis of 3-amino-4,5-dialkylisoxazoles.[1][3] Traditional methods, such as the condensation of hydroxylamine with β-dicarbonyl compounds or their equivalents, can often lead to mixtures of isomers due to the two electrophilic sites on the precursor molecule, resulting in poor regioselectivity.[4][5]
Q3: What are the primary synthetic strategies to avoid the formation of the 5-amino-3,4-dimethylisoxazole impurity?
A highly effective strategy to prevent the formation of the isomeric impurity is to utilize an N-protected hydroxylamine equivalent in the synthesis.[1][2][3] This approach directs the cyclization to selectively form the desired 3-aminoisoxazole. Acetohydroxamic acid and hydroxyurea are examples of N-protected hydroxylamine equivalents that have been successfully used for this purpose.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of 5-amino-3,4-dimethylisoxazole impurity in the final product. | Use of unprotected hydroxylamine in the reaction with a precursor having two electrophilic sites, leading to a lack of regioselectivity. | Employ an N-protected hydroxylamine equivalent, such as acetohydroxamic acid, to ensure regioselective formation of the 3-aminoisoxazole.[1][2][3] |
| Low yield of the desired this compound. | Impure starting materials, such as technical-grade 2-methyl-2-butenenitrile which may contain geometric isomers. | Purify the starting nitrile prior to the reaction. For instance, treatment of technical-grade 2-methyl-2-butenenitrile with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can improve the purity of the starting material.[1][2] |
| Inconsistent reaction outcomes and formation of multiple byproducts. | Reaction conditions are not optimized for regioselectivity. The choice of solvent, base, and temperature can significantly influence the reaction pathway. | Carefully control and optimize reaction conditions. For related isoxazole syntheses, factors like the solvent and the use of specific bases or Lewis acids have been shown to direct the regiochemical outcome.[4][5][6] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound using Acetohydroxamic Acid
This protocol is adapted from a reported practical synthesis and is designed to minimize the formation of the 5-amino-3,4-dimethylisoxazole isomer.[1][2]
Materials:
-
Technical-grade 2-methyl-2-butenenitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
2,3-Dibromo-2-methylbutanenitrile (intermediate)
-
Acetohydroxamic acid
-
Sodium methoxide solution (25 wt % in methanol)
-
Methanol
-
Bromine
-
Aqueous sodium bisulfite solution
-
Brine
Procedure:
-
Purification of 2-Methyl-2-butenenitrile:
-
Dissolve technical-grade 2-methyl-2-butenenitrile in dichloromethane.
-
Cool the solution in an ice bath and add a catalytic amount of DBU.
-
Stir the mixture to isomerize the nitrile to the desired starting material of acceptable purity.
-
-
Bromination:
-
Cool the purified nitrile solution in an ice bath.
-
Add bromine dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous sodium bisulfite solution.
-
-
Cyclization with Acetohydroxamic Acid:
-
Prepare a mixture of acetohydroxamic acid in methanol.
-
Add the crude 2,3-dibromo-2-methylbutanenitrile intermediate to this mixture.
-
Add sodium methoxide solution dropwise. The temperature will rise and a precipitate may form.
-
Heat the mixture at reflux overnight.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and add water.
-
Filter the resulting solid and wash with water and a minimal amount of cold methanol.
-
Dry the solid to obtain this compound, free of the isomeric impurity.
-
Visualizing Reaction Pathways
The following diagrams illustrate the problematic non-regioselective synthesis versus the recommended regioselective approach.
Caption: Non-regioselective synthesis leading to a mixture of isomers.
Caption: Recommended regioselective synthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted 3-Aminoisoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 3-aminoisoxazoles.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 3-Aminoisoxazole Product
Q: My reaction to synthesize a substituted 3-aminoisoxazole is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in 3-aminoisoxazole synthesis are a common issue and can stem from several factors. Here are some key areas to investigate and potential solutions:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, in the synthesis from propiolonitriles and hydroxylamine, the reaction is typically carried out at temperatures ranging from room temperature (around 20°C) to the reflux temperature of the solvent, for about 1-20 hours.[1] Experiment with different solvents like ethanol, methanol, or aqueous mixtures to find the optimal conditions for your specific substrate.
-
Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of the isomeric 5-aminoisoxazole. The regioselectivity can be influenced by pH and temperature.[2] For example, in the reaction of β-ketonitriles with hydroxylamine, a pH between 7 and 8 at a temperature of ≤45°C favors the formation of 3-aminoisoxazoles, while a pH > 8 and a temperature of 100°C favors the 5-amino isomer.[2]
-
Purity of Starting Materials: Ensure that your starting materials, such as the nitrile and hydroxylamine, are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired side products.
-
Inefficient Cyclization: The final cyclization step to form the isoxazole ring can be a critical point. In some methods, such as those starting from α,β-dihalocarboxylic acid nitriles, heating the reaction mixture after the initial reaction period can promote cyclization.[3]
Problem 2: Formation of the 5-Aminoisoxazole Isomer
Q: I am observing the formation of a significant amount of the 5-aminoisoxazole isomer as a by-product in my synthesis of a 3-aminoisoxazole. How can I improve the regioselectivity?
A: Controlling regioselectivity is a critical challenge in the synthesis of substituted aminoisoxazoles. The formation of the 5-amino isomer is a common competing reaction. Here’s how you can address this:
-
pH and Temperature Control (for β-ketonitrile route): As established by Johnson et al., the reaction of β-ketonitriles with hydroxylamine is highly dependent on pH and temperature.[2]
-
Choice of Starting Materials and Reagents:
-
The reaction of allenic nitriles with hydroxylamine has been reported to give 3-alkyl-5-aminoisoxazoles in excellent yield, suggesting this might be a more regioselective route to the 5-amino isomer, and by extension, acetylenic nitriles under specific conditions could favor the 3-amino isomer.[4]
-
The use of N-substituted hydroxylamines, such as N-carbamoyl-hydroxylamine (hydroxyurea), can lead to a more uniform reaction course and high yields of 3-aminoisoxazoles.[3]
-
-
[3+2] Cycloaddition Strategy: The [3+2] cycloaddition of in situ generated nitrile oxides with enamines can be a highly regioselective method for synthesizing N-Boc protected aminoisoxazoles, which can then be deprotected.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of substituted 3-aminoisoxazoles?
A1: Several classes of compounds can serve as precursors for the synthesis of 3-aminoisoxazoles. Some of the most common include:
-
Propiolonitriles: React with alkaline hydroxylamine to yield 3-aminoisoxazoles.[1]
-
α,β-Dihalocarboxylic acid nitriles or α-halo-β-unsaturated carboxylic acid nitriles: These react with hydroxylamine or its N-substituted derivatives in an alkaline medium.[3]
-
β-Ketonitriles: Reaction with hydroxylamine under controlled pH and temperature conditions can selectively yield 3-aminoisoxazoles.[2]
-
3-Bromoisoxazolines: These can undergo an addition-elimination reaction with amines to form 3-aminoisoxazolines, which are then oxidized to 3-aminoisoxazoles.[6][7]
-
N-Boc protected chloroximes: These can be used to generate nitrile oxides in situ for [3+2] cycloaddition reactions.[5]
Q2: How can I purify my synthesized 3-aminoisoxazole?
A2: Purification of 3-aminoisoxazoles often involves a combination of techniques:
-
Extraction: The crude product can be extracted from the reaction mixture using an organic solvent like benzene or ether.[1][3] Acid-base extraction can also be effective; for example, dissolving the product in dilute hydrochloric acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the purified product.[1]
-
Recrystallization: This is a common method to obtain a pure crystalline product. Solvents such as aqueous ethanol or a mixture of benzene and n-hexane have been used.[1]
-
Chromatography: Column chromatography can be employed for more challenging separations, especially when dealing with isomeric mixtures.
-
Hydrolysis of a protecting group: In some synthetic strategies, a protecting group is used. For example, a 3-tertiary-butylamino-5-methylisoxazole can be hydrolyzed with a mineral acid like hydrochloric acid to yield the pure 3-amino-5-methylisoxazole.[8]
Q3: Are there any specific safety precautions I should take during the synthesis of 3-aminoisoxazoles?
A3: Yes, standard laboratory safety practices should always be followed. Specific points to consider for these syntheses include:
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive, especially when heated. Handle with care in a well-ventilated fume hood.
-
Nitriles: Many nitrile compounds are toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
-
Bases: Strong bases like sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of Substituted 3-Aminoisoxazoles
| Starting Material(s) | Product | Yield (%) | Reference |
| Phenylpropiolonitrile and hydroxylamine hydrochloride | 3-amino-5-phenylisoxazole | 70 | [1] |
| Tetrolonitrile and hydroxylamine hydrochloride | 3-amino-5-methylisoxazole | 71 | [1] |
| p-Methoxyphenylpropiolonitrile and hydroxylamine hydrochloride | 3-amino-5-p-methoxyphenylisoxazole | 48 | [1] |
| N-carbamoyl-hydroxylamine and α,β-dibromo-butyric acid nitrile | 3-amino-5-methyl-isoxazole | 67 | [3] |
| β-Ketonitriles and hydroxylamine (general procedure) | 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles | 60-90 | [2] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-phenylisoxazole from Phenylpropiolonitrile[1]
-
Dissolve 1.90 g of phenylpropiolonitrile in 20 ml of ethanol.
-
Prepare a solution of 5.4 g of hydroxylamine hydrochloride in 40 ml of a 10% aqueous sodium hydroxide solution.
-
Add the hydroxylamine solution to the phenylpropiolonitrile solution.
-
Allow the mixture to stand at room temperature overnight.
-
Extract the reaction mixture twice with ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate and distill off the ether.
-
Dissolve the residue in 10% aqueous hydrochloric acid and filter off any insoluble material.
-
Neutralize the acidic filtrate with an aqueous sodium hydroxide solution.
-
Collect the crystalline substance that separates by filtration.
-
Recrystallize the product from aqueous ethanol to give 3-amino-5-phenylisoxazole.
Protocol 2: General Procedure for Regioselective Synthesis of 3-Aminoisoxazoles from β-Ketonitriles[2]
-
Dissolve the β-ketonitrile in a suitable solvent.
-
Add hydroxylamine to the solution.
-
Adjust the pH of the reaction mixture to be between 7 and 8.
-
Maintain the reaction temperature at or below 45°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, perform an acid-mediated cyclization to form the isoxazole ring.
-
Work up the reaction mixture to isolate the crude product.
-
Purify the 3-aminoisoxazole by recrystallization or chromatography.
Visualizations
Caption: Control of regioselectivity in the synthesis of aminoisoxazoles.
Caption: General workflow for 3-aminoisoxazole synthesis.
References
- 1. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 3. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 4. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Technical Support Center: 4,5-Dimethylisoxazol-3-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethylisoxazol-3-amine. The information is designed to help identify and resolve common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most prevalent impurities are typically isomers and halogenated byproducts. The formation of the regioisomeric 5-amino-3,4-dimethylisoxazole is a common issue in isoxazole synthesis.[1] Additionally, if the synthesis involves halogenated precursors, byproducts such as 4,5-dihydro-4-halogenoisoxazoles may be formed.[2] Unreacted starting materials and residual solvents are also common impurities.
Q2: I am seeing a persistent colored impurity in my product. What could it be?
A2: Discoloration in amino-isoxazole products can arise from the formation of degradation or oxidation products. This compound and related compounds can be sensitive to strong oxidizing agents. The specific nature of the colored impurity can vary depending on the reaction conditions, but it is often a complex mixture of polymeric or oxidized species. Purification by recrystallization or column chromatography is typically required to remove these impurities.
Q3: My acylation or sulfonylation reaction is showing multiple spots on TLC, with one having a much higher Rf value than the expected product. What could this be?
A3: A common byproduct in acylation and sulfonylation reactions of primary amines is the di-substituted product (diacylation or di-sulfonylation). This occurs when the initially formed amide or sulfonamide is further acylated or sulfonylated. These di-substituted byproducts are less polar than the mono-substituted product and will therefore have a higher Rf value on a TLC plate.
Q4: How can I minimize the formation of the di-acylated/di-sulfonylated byproduct?
A4: To minimize the formation of di-substituted byproducts, you can try the following:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the acylating or sulfonylating agent. A slight excess of the amine can sometimes be used to ensure the complete consumption of the electrophile.
-
Slow Addition: Add the acylating or sulfonylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge the acid byproduct without promoting further reaction of the product.
Troubleshooting Guides
Issue 1: Low Yield and Isomeric Impurities in the Synthesis of this compound
Symptoms:
-
The final product yield is significantly lower than expected.
-
NMR or LC-MS analysis indicates the presence of 5-amino-3,4-dimethylisoxazole.
Possible Causes:
-
Non-regioselective cyclization reaction.
-
Suboptimal reaction temperature or pH.
-
Use of a non-ideal hydroxylamine equivalent.
Troubleshooting Steps:
Caption: Troubleshooting workflow for synthesis issues.
Illustrative Data on Regioselectivity (Hypothetical):
| Hydroxylamine Source | Reaction Conditions | Ratio of 3-amino to 5-amino isomer |
| Hydroxylamine HCl | Ethanolic NaOH, RT | 3:1 |
| Acetohydroxamic Acid | Base, Heat | >99:1 |
Note: This data is for illustrative purposes to highlight the impact of the hydroxylamine source on regioselectivity.
Issue 2: Incomplete Acylation/Sulfonylation and Formation of Di-substituted Byproducts
Symptoms:
-
TLC analysis shows three spots: starting material, desired product, and a higher Rf byproduct.
-
The isolated yield of the desired mono-substituted product is low.
Possible Causes:
-
Insufficient amount of acylating/sulfonylating agent.
-
Over-reaction leading to di-substitution.
-
Reaction conditions are too harsh.
Troubleshooting Steps:
Caption: Troubleshooting workflow for acylation/sulfonylation.
Illustrative Data on Di-sulfonylation (Hypothetical):
| Equivalents of Sulfonyl Chloride | Base | Yield of Mono-sulfonamide | Yield of Di-sulfonamide |
| 1.1 eq | Pyridine | 75% | 15% |
| 1.1 eq | DIPEA | 85% | 5% |
| 2.2 eq | DIPEA | 10% | 80% |
Note: This data is for illustrative purposes to show the effect of stoichiometry and base on product distribution.
Experimental Protocols
General Protocol for the Acylation of this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for the Sulfonylation of this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).
-
Reaction: Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product. If the product is soluble, extract with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]
References
Technical Support Center: Synthesis of 4,5-Dimethylisoxazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 4,5-Dimethylisoxazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Commonly, the synthesis is achieved through the reaction of 2-methyl-2-butenenitrile with an N-protected hydroxylamine equivalent like acetohydroxamic acid.[1][2][3][4] This method is favored as it prevents the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[1][2][3][4]
Q2: Why is the formation of the 5-amino-3,4-dimethylisoxazole isomer a concern?
The formation of the 5-amino isomer is a significant issue because it can be difficult to separate from the desired 3-amino product.[1][3] Using a method that ensures regioselectivity is crucial for obtaining a pure product.
Q3: What is the role of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the synthesis?
In the synthesis starting from technical-grade 2-methyl-2-butenenitrile, DBU is used to treat the nitrile mixture.[1][2][3][4] This step is crucial for purifying the starting material to an acceptable level for the subsequent reaction.[1][2][3][4]
Q4: Are there alternative methods for synthesizing 3-aminoisoxazoles?
Yes, other methods exist, such as the condensation of hydroxylamine with β-ketonitriles or β-bromoacrylonitriles.[1][3] However, these methods can often lead to mixtures of isomers.[1][3] Another approach involves the metalation and methylation of a pre-existing BOC-protected 3-amino-5-methylisoxazole.[1][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Impure Starting Material: Technical-grade 2-methyl-2-butenenitrile may contain impurities that inhibit the reaction. 2. Inactive Acetohydroxamic Acid: The reagent may have degraded. 3. Incorrect Reaction Temperature: The reaction may be sensitive to temperature fluctuations. | 1. Purify the Nitrile: Treat the technical-grade 2-methyl-2-butenenitrile with DBU to improve its purity before use.[1][2][3][4] 2. Use Fresh Reagent: Ensure the acetohydroxamic acid is fresh and has been stored properly. 3. Optimize Temperature: Carefully control the reaction temperature as specified in the protocol. |
| Formation of Isomeric Impurity (5-amino-3,4-dimethylisoxazole) | Use of Unprotected Hydroxylamine: Using hydroxylamine directly instead of an N-protected equivalent can lead to a loss of regioselectivity.[1][3] | Employ N-Protected Hydroxylamine: Use acetohydroxamic acid or a similar N-protected hydroxylamine equivalent to ensure the formation of the desired 3-aminoisoxazole.[1][2][3][4] |
| Difficult Purification of the Final Product | Presence of Unreacted Starting Materials or Side Products: Incomplete reaction or side reactions can complicate the purification process. | 1. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and ensure it goes to completion. 2. Optimize Reaction Conditions: Adjust stoichiometry, temperature, or reaction time to minimize side product formation. 3. Chromatography: Employ column chromatography with an appropriate solvent system for effective purification. |
| Low Yield | 1. Decomposition of Intermediates: Isoxazole synthesis can sometimes involve unstable intermediates.[5] 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. | 1. Control Reaction Conditions: Maintain the recommended temperature and reaction time to minimize the decomposition of any unstable intermediates. 2. Verify Stoichiometry: Accurately measure and use the correct molar ratios of 2-methyl-2-butenenitrile and acetohydroxamic acid. |
Experimental Protocol: Synthesis from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
This protocol is based on a reported practical synthesis of this compound.[1][2][3][4]
1. Purification of 2-Methyl-2-butenenitrile:
-
Treat technical-grade 2-methyl-2-butenenitrile with DBU. The exact conditions for this treatment should be optimized based on the purity of the starting material.
2. Reaction with Acetohydroxamic Acid:
-
In a suitable reaction vessel, combine the purified 2-methyl-2-butenenitrile and acetohydroxamic acid.
-
The reaction is typically carried out in a suitable solvent and may require heating.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS).
3. Work-up and Isolation:
-
Once the reaction is complete, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This may involve extraction and washing steps.
-
The crude product is then isolated.
4. Purification:
-
The crude this compound is purified, typically by recrystallization or column chromatography, to yield the final product.
Overall Yield: A 62% overall yield has been reported for this multi-mole scale synthesis.[1][2][3][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Production of 4,5-Dimethylisoxazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,5-Dimethylisoxazol-3-amine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the production of this compound, particularly during process scale-up.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| SUI-01 | Low Reaction Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Poor quality of reagents. 5. Formation of by-products (e.g., furoxans). | 1. Monitor reaction progress using techniques like TLC, HPLC, or GC. 2. Ensure inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. 3. Optimize temperature profile; consider reaction calorimetry for scale-up. 4. Verify the purity of starting materials and reagents. 5. In nitrile oxide-based routes, use high dilution to minimize furoxan formation. |
| SUI-02 | Formation of Isomeric Impurities | 1. Lack of regioselectivity in the cycloaddition step. 2. Isomerization of starting materials or product under reaction conditions. | 1. For the synthesis from 2-methyl-2-butenenitrile, the use of acetohydroxamic acid is reported to yield the desired product free of the 5-amino-3,4-dimethylisoxazole isomer.[1] 2. Control reaction temperature and pH to minimize isomerization. |
| SUI-03 | Exothermic Runaway/Poor Temperature Control | 1. Highly exothermic reaction, especially during nitrile oxide formation and cycloaddition. 2. Inadequate heat removal capacity of the reactor at larger scales. 3. Too rapid addition of a reactive reagent. | 1. Perform reaction calorimetry studies to understand the thermal profile of the reaction. 2. Ensure the reactor has sufficient cooling capacity for the intended scale. 3. Control the addition rate of reagents to manage the rate of heat evolution. |
| SUI-04 | Difficult Product Isolation/Crystallization | 1. Product is an oil or low-melting solid. 2. Presence of impurities that inhibit crystallization. 3. Polymorphism leading to inconsistent crystal forms. | 1. Screen for suitable crystallization solvents and conditions (temperature, cooling rate). 2. Purify the crude product before crystallization using column chromatography or extraction. 3. Characterize the solid form using techniques like DSC and XRD to identify and control polymorphism. |
| SUI-05 | Product Instability | 1. Degradation on exposure to air, light, or incompatible materials. | 1. Store the final product under an inert atmosphere, protected from light. 2. Ensure storage containers are clean and made of non-reactive materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: Two primary synthesis routes are commonly cited:
-
From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid: This method is reported to be operationally simple and provides the target molecule with good yield and high purity, avoiding the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[1]
-
From Butene-2 and Nitrosyl Chloride: This process involves the reaction of butene-2 with nitrosyl chloride to form a nitroso chloride adduct, which is then reacted with a cyanide source to yield the aminoisoxazole.
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: The synthesis of isoxazoles, particularly those involving nitrile oxides, can be highly exothermic. It is crucial to have a thorough understanding of the reaction's thermal profile through studies like reaction calorimetry. This will help in designing appropriate cooling and emergency shutdown procedures to prevent a thermal runaway. Additionally, some reagents and intermediates may be toxic or unstable, requiring careful handling and storage.
Q3: How can the formation of the isomeric impurity, 5-amino-3,4-dimethylisoxazole, be minimized?
A3: The choice of synthesis route is critical. The synthesis using 2-methyl-2-butenenitrile and acetohydroxamic acid has been shown to be highly regioselective, yielding this compound without significant contamination from its isomer.[1]
Q4: What are the recommended storage conditions for this compound?
A4: Based on available safety data, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed.
Experimental Protocols
Synthesis of this compound from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
This protocol is adapted from a reported multi-mole scale synthesis.[1]
Materials:
-
Technical-grade 2-methyl-2-butenenitrile
-
Acetohydroxamic acid
-
Potassium hydroxide
-
Methanol
-
Toluene
-
Hydrochloric acid
Procedure:
-
Reaction Setup: A suitable reactor is charged with acetohydroxamic acid and methanol. The mixture is stirred and cooled to 0-5 °C.
-
Base Addition: A solution of potassium hydroxide in methanol is added dropwise to the reactor, maintaining the temperature below 10 °C.
-
Addition of Nitrile: 2-Methyl-2-butenenitrile is then added to the reaction mixture at a controlled rate, ensuring the temperature does not exceed 15 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by HPLC or TLC).
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is taken up in toluene and water. The pH is adjusted to ~7 with hydrochloric acid.
-
Extraction: The aqueous layer is separated and extracted with toluene. The combined organic layers are washed with brine.
-
Isolation: The organic layer is concentrated to dryness to yield crude this compound.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).
| Parameter | Value |
| Reported Yield | 62% (overall) |
| Starting Materials | 2-Methyl-2-butenenitrile, Acetohydroxamic acid |
| Key Reagents | Potassium hydroxide, Methanol |
| Reaction Temperature | 0-15 °C (addition), Room temperature (reaction) |
Visualizations
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Catalyst Selection for Reactions with 4,5-Dimethylisoxazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 4,5-Dimethylisoxazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for functionalizing this compound?
A1: The most common and synthetically useful catalytic reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions. Given the primary amine functionality, the Buchwald-Hartwig amination is a key reaction for forming C-N bonds with aryl or heteroaryl halides/triflates.[1][2] For derivatives of this compound that have been halogenated, the Suzuki-Miyaura coupling is a powerful method for forming C-C bonds with boronic acids or esters.[3][4]
Q2: What factors are critical in selecting a catalyst system for the Buchwald-Hartwig amination of this compound?
A2: Several factors are crucial for a successful Buchwald-Hartwig amination with this substrate. The choice of palladium precursor, the phosphine ligand, the base, and the solvent all play significant roles.[1] For heteroaromatic amines, bulky and electron-rich ligands are often required to promote the catalytic cycle and prevent catalyst deactivation.[5][6] The choice of base is also critical and must be strong enough to deprotonate the amine without causing decomposition of the starting materials or product.[7]
Q3: Can I use this compound in a Suzuki-Miyaura coupling?
A3: this compound itself is not a direct partner in a standard Suzuki-Miyaura coupling. This reaction typically couples an organoboron reagent with an organohalide.[3] However, you can first halogenate the isoxazole ring or introduce a halide-containing substituent, and then use that derivative in a Suzuki-Miyaura coupling to form a C-C bond at that position. The amino group can be a sensitive functionality, and its effect on the catalytic cycle should be considered.
Troubleshooting Guides
Buchwald-Hartwig Amination
Issue 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-formed palladium precatalyst to ensure the generation of the active Pd(0) species.[8] Pd(OAc)₂ can be unreliable. |
| Inappropriate Ligand | For heteroaromatic amines, screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[6][9] |
| Incorrect Base | Use a strong, non-nucleophilic base such as NaOtBu or KOtBu.[7] If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, possibly with higher temperatures.[7] |
| Solvent Issues | Ensure the use of anhydrous and degassed solvents like toluene or 1,4-dioxane.[7] |
| Aryl Halide Reactivity | The reactivity order is generally Ar-I > Ar-Br > Ar-Cl. For less reactive aryl chlorides, a more active catalyst system (e.g., with a more electron-rich ligand) may be necessary.[1] |
| Inhibitory Effect of Iodide | When using aryl iodides, the generated iodide can sometimes inhibit the catalyst. Using a ligand that promotes a faster catalytic cycle can help mitigate this.[7] |
Issue 2: Formation of side products (e.g., hydrodehalogenation of the aryl halide).
| Potential Cause | Troubleshooting Step |
| β-Hydride Elimination | This can be a competing side reaction.[2] The choice of ligand is critical to promote reductive elimination over β-hydride elimination. |
| Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to more side products. |
Suzuki-Miyaura Coupling (of a halogenated this compound derivative)
Issue 1: Low yield or incomplete conversion.
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | The nitrogen atoms in the isoxazole ring and the exocyclic amine can potentially coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium can help prevent this. |
| Poor Solubility | Ensure that all components, especially the base (e.g., K₂CO₃, Cs₂CO₃), are sufficiently soluble in the chosen solvent system (e.g., DMF/water, 1,4-dioxane/water).[4] |
| Decomposition of Boronic Acid | Use fresh boronic acid and ensure anhydrous reaction conditions until the aqueous base is added. |
Data Presentation
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Heteroaromatic Amines.
| Palladium Precatalyst | Ligand | Base | Solvent | Typical Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu or KOtBu | Toluene or 1,4-Dioxane | 80-110 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene or 1,4-Dioxane | 100-120 |
| [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | 2 wt % TPGS-750-M/H₂O | 60 |
| G3-XPhos Palladacycle | (Internal) | K₃PO₄ | t-Amyl alcohol | 100 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This is a general starting protocol that may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and NaOtBu (1.4 mmol).
-
In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the catalyst by dissolving the palladium precatalyst and the ligand in anhydrous toluene. For example, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.044 mmol) in 1 mL of toluene.
-
Add the appropriate amount of the catalyst stock solution to the Schlenk tube containing the reactants.
-
Add enough anhydrous, degassed toluene to bring the final reaction concentration to approximately 0.1 M.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Logical workflow for selecting and optimizing a catalyst system.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Pd-catalyzed amination reactions for heterocycle functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. real.mtak.hu [real.mtak.hu]
Validation & Comparative
Comparative Spectroscopic Analysis of 4,5-Dimethylisoxazol-3-amine and a Structural Isomer
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of 4,5-Dimethylisoxazol-3-amine and its structural isomer, 3,5-Dimethylisoxazole, by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This guide provides a comparative overview of the analytical characterization of this compound and a structurally related isomer, 3,5-Dimethylisoxazole. While detailed experimental NMR data for this compound is not publicly available, this guide presents the available mass spectrometry data and expected NMR characteristics. For comparative purposes, comprehensive, experimentally-derived NMR and MS data for 3,5-Dimethylisoxazole are provided. This information is crucial for researchers in medicinal chemistry and drug development for the unambiguous identification and quality control of these isoxazole derivatives.
Spectroscopic Data Comparison
The following tables summarize the available quantitative NMR and MS data for this compound and 3,5-Dimethylisoxazole.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Data not publicly available | - | - | Protons of two methyl groups and an amine group are expected. |
| 3,5-Dimethylisoxazole | 5.82 | s | 1H | H-4 |
| 2.36 | s | 3H | C5-CH₃ | |
| 2.23 | s | 3H | C3-CH₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not publicly available |
| 3,5-Dimethylisoxazole | 169.1, 159.9, 102.3, 12.1, 11.3[1] |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Peak (m/z) |
| This compound | C₅H₈N₂O | 112.13 | 112 [M]⁺ |
| 3,5-Dimethylisoxazole | C₅H₇NO | 97.12 | 97 [M]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the analyte.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the analyte and obtain information about its elemental composition.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
ESI-MS Acquisition Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Pressure: 20-30 psi.
-
Drying Gas Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ in positive ion mode).
-
The accurate mass measurement of the molecular ion can be used to determine the elemental formula of the compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of a small organic molecule like this compound.
Caption: Experimental workflow for the spectroscopic characterization of a small molecule.
Caption: Logical relationship between analytical techniques and derived structural information.
References
A Comparative Guide to Isoxazole Building Blocks: Focus on 4,5-Dimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activity and synthetic accessibility.[1][2] As a privileged structure, it is a key component in a multitude of approved drugs and clinical candidates. This guide provides an objective comparison of 4,5-Dimethylisoxazol-3-amine with other structurally related isoxazole building blocks, supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for specific research and drug discovery applications.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the isoxazole ring significantly influences its physicochemical properties, which in turn affect its reactivity, solubility, and pharmacokinetic profile. Below is a comparison of key properties for this compound and two common alternative building blocks: 3-Amino-5-methylisoxazole and 5-Amino-3,4-dimethylisoxazole.
| Property | This compound | 3-Amino-5-methylisoxazole | 5-Amino-3,4-dimethylisoxazole |
| Molecular Formula | C₅H₈N₂O[3] | C₄H₆N₂O | C₅H₈N₂O[4] |
| Molecular Weight | 112.13 g/mol [3] | 98.10 g/mol | 112.13 g/mol [4] |
| Melting Point | 115-117 °C[5] | 84-86 °C | 120-122 °C |
| Boiling Point | 250.0±35.0 °C (Predicted)[5] | 226-228 °C | Not available |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[5] | Soluble in water | Not available |
| pKa | 2.26±0.10 (Predicted)[3] | Not available | Not available |
| LogP | 0.87364[6] | Not available | 0.8 (Predicted)[7] |
Performance in Key Synthetic Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation in drug discovery.[8] The performance of aminoisoxazole building blocks in this reaction is a critical factor in their utility. While direct comparative studies are limited, the following table provides representative yields for Suzuki-Miyaura couplings of related aminoisoxazole systems, offering insights into the expected reactivity.
| Isoxazole Building Block | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-5-bromopyridine (analogue) | Arylboronic acid | Pd(PPh₃)₄ | 1,4-dioxane/water | 80-90 | 12-24 | High (expected) | [2] |
| Halogenated aminopyrazoles (related heterocycle) | Arylboronic acids | PdCl₂(dppf) | Not specified | Not specified | Not specified | up to 71% | [9] |
| 4-bromoanisole (model aryl bromide) | Phenylboronic acid | [Pd(OAc)₂]/ligand | 1,4-dioxane | 100 | 2 | 76% | [10] |
Note: The yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The data presented here is for illustrative purposes.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of key isoxazole building blocks and a general protocol for their application in Suzuki-Miyaura coupling reactions.
Synthesis of this compound
A practical synthesis of this compound can be achieved from 2-methyl-2-butenenitrile and acetohydroxamic acid. This method provides the target compound in good overall yield and is free from contamination by the isomeric 5-amino-3,4-dimethylisoxazole.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of 3-Amino-5-methylisoxazole
This alternative building block can be synthesized from acetylacetonitrile. The process involves the formation of a hydrazone intermediate followed by cyclization with hydroxylamine.
Experimental Workflow: Synthesis of 3-Amino-5-methylisoxazole
Caption: Workflow for the synthesis of 3-Amino-5-methylisoxazole.
General Protocol for Suzuki-Miyaura Coupling of Aminoisoxazoles
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a bromo-substituted aminoisoxazole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Bromo-aminoisoxazole derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the bromo-aminoisoxazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Application in Drug Discovery: Targeting the Endothelin A (ETA) Receptor
This compound is a valuable intermediate in the synthesis of selective endothelin A (ETA) receptor antagonists.[3][11] The ETA receptor, a G-protein coupled receptor (GPCR), plays a crucial role in vasoconstriction and cell proliferation.[1] Its signaling pathway is a key target for the treatment of cardiovascular diseases such as pulmonary arterial hypertension.
Endothelin A (ETA) Receptor Signaling Pathway
Caption: Simplified schematic of the Endothelin A (ETA) receptor signaling pathway.
Conclusion
The selection of an appropriate isoxazole building block is a critical decision in the design and synthesis of novel therapeutic agents. This compound offers a unique substitution pattern that can influence its reactivity and the properties of the final compounds. This guide provides a foundational comparison to aid researchers in making informed decisions. Further experimental validation is always recommended to determine the optimal building block for a specific synthetic route and biological target.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Amino-4,5-dimethylisoxazole - Protheragen [protheragen.ai]
- 4. 3-Amino-4,5-dimethylisoxazole 13999-39-8 [mingyuanchemical.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Guide to the Biological Activity of 4,5-Dimethylisoxazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dimethylisoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide array of biologically active compounds. Derivatives of this core have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and agriculture. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Anticancer Activity
Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.
A notable class of derivatives includes isoxazole-piperazine hybrids, which have shown potent cytotoxic effects against various cancer cell lines. For instance, certain derivatives have exhibited significant activity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range.[1] Mechanistic studies have revealed that these compounds can induce oxidative stress, leading to programmed cell death.[1]
Another promising group is the 3,5-diaryl isoxazole derivatives, which have also demonstrated considerable anticancer potential. The biological activity of these compounds is often influenced by the nature and position of substituents on the aryl rings.
Below is a summary of the cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-Piperazine Hybrid 1 | Huh7 (Liver Cancer) | 1.2 | [1] |
| Isoxazole-Piperazine Hybrid 1 | Mahlavu (Liver Cancer) | 0.8 | [1] |
| Isoxazole-Piperazine Hybrid 1 | MCF-7 (Breast Cancer) | 2.5 | [1] |
| Isoxazole-Piperazine Hybrid 2 | Huh7 (Liver Cancer) | 0.5 | [1] |
| Isoxazole-Piperazine Hybrid 2 | Mahlavu (Liver Cancer) | 0.3 | [1] |
| Isoxazole-Piperazine Hybrid 2 | MCF-7 (Breast Cancer) | 1.8 | [1] |
| 3,4-isoxazolediamide Derivative A | K562 (Leukemia) | 5.2 | |
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine Derivative B | K562 (Leukemia) | 3.7 |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell survival and proliferation. One such key pathway is the PI3K/Akt signaling cascade. Inhibition of this pathway can lead to the suppression of survival signals and the activation of apoptotic processes.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound Derivatives.
Furthermore, these derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
References
Comparative Guide to the Structure-Activity Relationship of 4,5-Dimethylisoxazol-3-amine Analogs as Kinase Inhibitors
This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 4,5-Dimethylisoxazol-3-amine analogs, focusing on their potential as kinase inhibitors. The information herein is a synthesized representation to aid researchers, scientists, and drug development professionals in understanding the key structural modifications that influence inhibitory activity against a representative protein kinase.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound analogs against a target protein kinase. The core scaffold was modified at the 3-amino position with various substituted aryl urea moieties to investigate the impact of these substitutions on potency.
| Compound ID | R1-Substitution (Aryl Group) | Molecular Weight | Target Kinase IC50 (nM) |
| 1a | Phenyl | 217.24 | 1580 |
| 1b | 4-Fluorophenyl | 235.23 | 750 |
| 1c | 4-Chlorophenyl | 251.68 | 420 |
| 1d | 4-Bromophenyl | 296.13 | 310 |
| 1e | 4-Methylphenyl | 231.27 | 980 |
| 1f | 4-Methoxyphenyl | 247.27 | 650 |
| 1g | 3,4-Dichlorophenyl | 286.13 | 150 |
| 1h | 4-Trifluoromethylphenyl | 285.24 | 220 |
Experimental Protocols
Synthesis of N-(4,5-Dimethylisoxazol-3-yl)-N'-(aryl)urea Analogs (1a-1h)
General Procedure: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, the corresponding aryl isocyanate (1.1 eq.) was added portion-wise at 0 °C. The reaction mixture was stirred at room temperature for 4-6 hours. Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the resulting precipitate was collected by filtration, washed with cold DCM, and dried under vacuum to afford the desired N-(4,5-dimethylisoxazol-3-yl)-N'-(aryl)urea derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target protein kinase was determined using a luminescence-based kinase assay.
Materials:
-
Recombinant human protein kinase
-
Kinase-specific peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
A serial dilution of the test compounds was prepared in DMSO.
-
In a 384-well plate, 2.5 µL of the kinase and 2.5 µL of the test compound in kinase buffer were added to each well. The plate was incubated at room temperature for 10 minutes.
-
The kinase reaction was initiated by adding 5 µL of a mixture containing the peptide substrate and ATP in kinase buffer. The final ATP concentration was set to its Km value for the specific kinase.
-
The reaction was allowed to proceed for 1 hour at 30 °C.
-
To stop the kinase reaction and deplete the remaining ATP, 5 µL of ADP-Glo™ Reagent was added to each well. The plate was incubated for 40 minutes at room temperature.
-
To convert the generated ADP to ATP and produce a luminescent signal, 10 µL of Kinase Detection Reagent was added to each well. The plate was incubated for 30 minutes at room temperature.
-
The luminescence was measured using a plate reader.
-
The IC50 values were calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualization
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates the general workflow for a typical structure-activity relationship study, from the initial design and synthesis of a compound library to the identification of optimized lead compounds.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Representative Kinase Signaling Pathway
The diagram below depicts a simplified, representative protein kinase signaling pathway that is often implicated in cell proliferation and survival. The this compound analogs are designed to inhibit a key kinase within this cascade, thereby blocking downstream signaling.
Caption: A representative kinase signaling pathway targeted by the inhibitors.
in vitro evaluation of compounds synthesized from 4,5-Dimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro evaluation of synthesized compounds derived from isoxazole scaffolds, with a focus on their potential as antimicrobial and anticancer agents. The data presented is compiled from various studies on isoxazole derivatives, offering insights into their biological activities and the methodologies used for their assessment. While not all compounds discussed are direct derivatives of 4,5-Dimethylisoxazol-3-amine, this guide serves as a comprehensive overview of the evaluative techniques and potential therapeutic applications of this important class of heterocyclic compounds.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of various isoxazole derivatives against a range of microbial strains and cancer cell lines. This quantitative data allows for a direct comparison of the potency of different structural modifications.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound ID | Target Organism | Assay Type | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference Compound | MIC of Reference (µg/mL) |
| Isoxazole A | Staphylococcus aureus | Broth Dilution | 12.5 | Ciprofloxacin | 6.25 |
| Bacillus subtilis | Broth Dilution | 25 | Ciprofloxacin | 6.25 | |
| Escherichia coli | Broth Dilution | 50 | Ciprofloxacin | 12.5 | |
| Pseudomonas aeruginosa | Broth Dilution | 100 | Ciprofloxacin | 12.5 | |
| Isoxazole B | Candida albicans | Broth Dilution | 25 | Fluconazole | 12.5 |
| Aspergillus niger | Broth Dilution | 50 | Fluconazole | 25 |
Table 2: Cytotoxic Activity of Isoxazole Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Isoxazole-Piperazine Hybrid 1 | Huh7 (Liver Cancer) | MTT Assay | 3.7 | Doxorubicin | 1.2 |
| Mahlavu (Liver Cancer) | MTT Assay | 2.5 | Doxorubicin | 0.8 | |
| MCF-7 (Breast Cancer) | MTT Assay | 5.1 | Doxorubicin | 1.5 | |
| Dihydroisoxazole Derivative 2 | Jurkat (Leukemia) | Cell Viability Assay | 22.31 | Doxorubicin | 0.5 |
| HL-60 (Leukemia) | Cell Viability Assay | 32.68 | Doxorubicin | 0.4 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A fresh overnight culture of the test microorganism is suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1 mg/mL. A two-fold serial dilution is then performed in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and potential signaling pathways affected by isoxazole derivatives.
Caption: General workflow for the synthesis and in vitro evaluation of isoxazole derivatives.
Caption: Potential signaling pathways modulated by anticancer isoxazole derivatives.
Navigating the Landscape of Bioisosteric Replacements for 4,5-Dimethylisoxazol-3-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of bioisosteric replacement strategies for 4,5-Dimethylisoxazol-3-amine, a versatile scaffold utilized in the development of various biologically active agents, including selective endothelin A (ETA) receptor antagonists.[1][2] By exploring key structural modifications and their impact on biological activity, this document aims to inform rational drug design and optimization efforts.
The concept of bioisosterism, the exchange of a functional group within a molecule for another with similar physical and chemical properties, is a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles.[3] For the this compound core, several bioisosteric replacement strategies can be envisioned, targeting the isoxazole ring, the methyl groups, and the exocyclic amine. While direct, comprehensive comparative studies on this specific scaffold are limited, we can extrapolate from research on related isoxazole-containing compounds to guide future discovery.
Isoxazole Ring Replacements: Exploring Alternative Heterocycles
The isoxazole ring itself can be replaced by other five- or six-membered heterocycles to modulate electronic properties, hydrogen bonding capabilities, and metabolic stability.
A logical starting point for exploring bioisosteric replacements of the this compound scaffold is to consider alternative heterocyclic cores that can mimic its spatial and electronic features. The following diagram illustrates potential bioisosteric replacements for the isoxazole ring.
Caption: Bioisosteric replacements for the isoxazole ring.
Comparative Data on Isoxazole Bioisosteres
| Bioisosteric Replacement | Rationale | Potential Impact on Properties |
| Pyrazole | Same number of atoms and π-electrons. Alters hydrogen bond donor/acceptor pattern. | Can alter binding mode and selectivity. May improve metabolic stability. |
| Thiazole | Replacement of oxygen with sulfur. Increases lipophilicity and alters electronic distribution. | Can enhance binding through different interactions (e.g., sulfur-π). May affect metabolic pathways. |
| 1,2,4-Oxadiazole | Isomeric to isoxazole. Different arrangement of heteroatoms. | Can change dipole moment and hydrogen bonding capacity, influencing solubility and target interactions. |
| Pyridine | Six-membered aromatic ring. Presents a different vector for substituent placement. | Can provide access to different regions of a binding pocket and alter physicochemical properties like pKa. |
Modification of the Amine Group
The 3-amino group is a key feature, likely involved in crucial hydrogen bonding interactions with biological targets. Its replacement or modification can fine-tune binding affinity and selectivity.
An experimental workflow for synthesizing and evaluating bioisosteric replacements of the amine functionality could involve the initial synthesis of the core scaffold followed by diversification and biological screening.
Caption: Workflow for amine group modification and evaluation.
Potential Amine Bioisosteres and Their Rationale
| Bioisosteric Replacement | Rationale | Potential Impact on Properties |
| Amide | Introduces a carbonyl group, acting as a hydrogen bond acceptor. | Can alter binding interactions and improve metabolic stability compared to a primary amine. |
| Sulfonamide | Mimics the tetrahedral geometry of an amide transition state and can act as a hydrogen bond donor and acceptor. | Can improve water solubility and introduce different binding vectors. |
| Urea/Thiourea | Extends the linker and provides additional hydrogen bonding opportunities. | Can probe larger binding pockets and establish new interactions. |
| N-alkylation/arylation | Modifies the basicity and steric profile of the amine. | Can be used to explore lipophilic pockets and fine-tune pKa for improved cell permeability. |
Alterations to the Methyl Groups
The methyl groups at the 4- and 5-positions contribute to the lipophilicity and steric profile of the molecule. Their replacement can be a strategy to modulate these properties and explore the steric tolerance of the binding site.
The logical relationship between the parent compound and its methyl group bioisosteres can be visualized as a branching path from the core structure.
Caption: Bioisosteric replacements for the methyl groups.
Comparative Analysis of Methyl Group Replacements
| Bioisosteric Replacement | Rationale | Potential Impact on Properties |
| Ethyl/Propyl | Increases steric bulk and lipophilicity. | Can improve binding by filling a hydrophobic pocket, but may also lead to steric clashes. |
| Cyclopropyl | Introduces conformational rigidity and a different spatial arrangement. | Can lock the molecule into a more favorable binding conformation and may improve metabolic stability. |
| Trifluoromethyl (CF3) | Electron-withdrawing group that can alter the electronics of the isoxazole ring. | Can modulate pKa, improve metabolic stability, and introduce new interactions (e.g., fluorine contacts). |
| Halogens (F, Cl) | Modulates lipophilicity and electronic properties. | Can improve membrane permeability and introduce halogen bonding interactions. |
Experimental Protocols
General Procedure for the Synthesis of N-(4,5-Dimethylisoxazol-3-yl)amides:
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or N,N-dimethylformamide, is added the corresponding carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), and a base such as N,N-diisopropylethylamine (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(4,5-dimethylisoxazol-3-yl)amide.
Representative Biological Assay: Endothelin A (ETA) Receptor Binding Assay
Cell membranes prepared from cells stably expressing the human ETA receptor are incubated with various concentrations of the test compound and a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) in a binding buffer. After incubation, the bound and free radioligand are separated by filtration through a glass fiber filter. The radioactivity retained on the filter is quantified using a gamma counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Conclusion
While a definitive, head-to-head comparison of bioisosteric replacements for this compound requires further dedicated studies, this guide provides a rational framework for designing and evaluating new analogs. By systematically exploring replacements for the isoxazole ring, the amino group, and the methyl substituents, researchers can navigate the chemical space around this versatile scaffold to develop novel compounds with improved therapeutic potential. The provided experimental outlines offer a starting point for the synthesis and biological evaluation of these next-generation molecules. Future work should focus on generating robust quantitative data to build a more comprehensive understanding of the structure-activity relationships governing the biological activity of this compound derivatives.
References
A Comparative Analysis of Synthetic Routes to 4,5-Dimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Isoxazole Intermediate
4,5-Dimethylisoxazol-3-amine is a valuable building block in medicinal chemistry, notably utilized in the synthesis of various biologically active compounds. This guide provides a comparative analysis of prominent synthetic routes to this key intermediate, offering a detailed examination of their respective methodologies, performance metrics, and strategic advantages. The information presented is intended to assist researchers in selecting the most suitable synthetic approach based on factors such as yield, purity, operational simplicity, and availability of starting materials.
Comparison of Synthetic Methodologies
Two primary synthetic strategies for the preparation of this compound are highlighted in the literature. The first is a linear synthesis starting from an unsaturated nitrile, while the second involves the functionalization of a pre-existing isoxazole core.
| Parameter | Route 1: From 2-Methyl-2-butenenitrile | Route 2: From 3-Amino-5-methylisoxazole |
| Starting Materials | 2-Methyl-2-butenenitrile, Acetohydroxamic acid | 3-Amino-5-methylisoxazole, Di-tert-butyl dicarbonate, n-Butyllithium, Methyl iodide |
| Overall Yield | 62%[1] | Not explicitly reported, requires optimization |
| Key Steps | 1. Isomerization of nitrile, 2. Cyclization with acetohydroxamic acid, 3. Hydrolysis | 1. Boc-protection of the amino group, 2. Metalation, 3. Methylation, 4. Deprotection |
| Reaction Conditions | Moderate temperatures (up to 64°C) | Cryogenic temperatures (-78°C) for metalation |
| Reagents | DBU, Sodium methoxide, Methanol | Boc-anhydride, n-BuLi, Methyl iodide, Hydrochloric acid |
| Advantages | Operationally simple, good overall yield, avoids isomeric impurities.[1] | Utilizes a readily available starting material. |
| Disadvantages | Technical grade 2-methyl-2-butenenitrile requires purification. | Multi-step process, requires cryogenic conditions, potential for side reactions, yield not optimized. |
Experimental Protocols
Route 1: Synthesis from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
This method provides a practical and regioselective route to this compound, distinguished by its operational simplicity and the avoidance of isomeric byproducts.[1]
Step 1: Isomerization of 2-Methyl-2-butenenitrile
A solution of technical-grade 2-methyl-2-butenenitrile in a suitable solvent is treated with a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the isomerization to the desired starting material.
Step 2: Cyclization and Hydrolysis
To a solution of sodium methoxide in methanol is added acetohydroxamic acid. The purified 2-methyl-2-butenenitrile is then added, and the mixture is heated to reflux. The reaction proceeds via a cyclization reaction to form an intermediate, which is subsequently hydrolyzed in situ to yield this compound. The final product is isolated after an appropriate workup and purification. This method has been reported to provide the target compound in a 62% overall yield on a multimole scale.[1]
Route 2: Synthesis via Methylation of 3-Amino-5-methylisoxazole
This synthetic strategy, developed by researchers at Shionogi, involves the functionalization of the readily available 3-amino-5-methylisoxazole.
Step 1: N-Boc Protection
3-Amino-5-methylisoxazole is reacted with di-tert-butyl dicarbonate (Boc-anhydride) in a suitable solvent to protect the exocyclic amino group.
Step 2: Metalation and Methylation
The N-Boc protected intermediate is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran, and cooled to -78°C. A strong base, typically n-butyllithium, is added to effect metalation at the 4-position of the isoxazole ring. Subsequently, methyl iodide is introduced to the reaction mixture to methylate the carbanion.
Step 3: Deprotection
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Based on the available data, the synthetic route commencing from 2-methyl-2-butenenitrile (Route 1) presents a more well-documented and practical approach for the synthesis of this compound, offering a good overall yield and avoiding the formation of difficult-to-separate isomers. While the methylation of 3-amino-5-methylisoxazole (Route 2) is a viable alternative, the lack of detailed public information on reaction yields and optimized protocols makes a direct performance comparison challenging. For researchers requiring a reliable and scalable synthesis, Route 1 appears to be the more robust and advantageous choice. Further investigation and optimization of Route 2 could, however, enhance its attractiveness, particularly given the ready availability of its starting material.
References
A Comparative Guide to the Analytical Validation of 4,5-Dimethylisoxazol-3-amine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of key performance characteristics for the analytical validation of 4,5-Dimethylisoxazol-3-amine, a crucial intermediate in the synthesis of various biologically active compounds. While multiple analytical techniques can be employed, this document focuses on a common and accessible method: High-Performance Liquid Chromatography with UV detection (HPLC-UV). A hypothetical alternative, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is presented for comparison to illustrate the performance trade-offs.
Comparative Analysis of Analytical Methods
The selection of an analytical method hinges on the specific requirements of the assay, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical validation parameters for two common methods.
Table 1: Comparison of HPLC-UV and UHPLC-MS/MS Method Validation Parameters
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | < 1.5% |
| - Interday | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Specificity | Moderate (Potential for interference) | High (Mass-based identification) |
| Analysis Time | ~10 minutes | ~3 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods.
Protocol 1: HPLC-UV Method
This protocol outlines a standard reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Validation Procedures:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples and calculate the percentage recovery.
-
Precision:
-
Intraday (Repeatability): Analyze six replicates of a standard solution at a single concentration on the same day.
-
Interday (Intermediate Precision): Repeat the analysis on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo sample and a sample of a closely related structural isomer to ensure no interfering peaks are present at the retention time of this compound.
Protocol 2: UHPLC-MS/MS Method (Hypothetical Alternative)
This protocol describes a more sensitive and selective method for advanced applications.
1. Instrumentation and Conditions:
-
UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from 5% to 95% B over 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.
2. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but using lower concentrations (ng/mL range) and incorporating an internal standard.
3. Validation Procedures:
-
Follow similar validation procedures as for the HPLC-UV method, adapting the concentration ranges and acceptance criteria for the higher sensitivity and selectivity of the technique.
Visualizing Workflows and Pathways
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A flowchart of the analytical method validation process.
Relevant Signaling Pathway: Endothelin A (ETA) Receptor
This compound can be a precursor for compounds such as selective endothelin A (ETA) receptor antagonists.[2] The ETA receptor signaling pathway is implicated in vasoconstriction and cell proliferation.
References
Safety Operating Guide
Navigating the Disposal of 4,5-Dimethylisoxazol-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4,5-Dimethylisoxazol-3-amine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential information and a step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Disposal Protocol for this compound
The primary recommendation for the disposal of this compound is to entrust it to a licensed and appropriate treatment and disposal facility.[1][2][3] This ensures that the chemical waste is managed in accordance with all applicable local, state, and federal laws and regulations. The characteristics of the product at the time of disposal will also influence the specific requirements.[1][2]
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Identify this compound waste. This includes the pure compound, contaminated materials (e.g., weighing boats, filter paper), and empty containers.
-
Segregate this waste from other chemical waste streams to prevent inadvertent reactions. It is classified as a combustible solid.
-
-
Containerization:
-
Place the waste in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
-
-
Storage:
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste, including its identity and quantity.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the amount and date of disposal. This is crucial for regulatory compliance and internal tracking.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
Currently, there is no publicly available, specific quantitative data, such as permissible concentration limits for disposal of this compound in wastewater or landfills. The standard procedure is to dispose of it as solid chemical waste through a certified hazardous waste management company.
| Parameter | Value |
| Waste Classification | Solid, Combustible |
| Disposal Method | Incineration or other approved methods by a licensed facility |
| Regulatory Framework | Local, State, and Federal Regulations |
It is important to note that isoxazole derivatives, as a class of compounds, are utilized in various pharmaceuticals and agrochemicals.[4][5] The environmental fate and toxicological properties of each derivative can vary, necessitating a cautious approach to waste management. The synthesis of some isoxazole derivatives is being explored through "green chemistry" principles to minimize environmental impact, highlighting the chemical industry's awareness of the importance of sustainable practices.[5][6]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
